BMS-690154
Description
Properties
Molecular Formula |
C23H25N4O9P |
|---|---|
Appearance |
Solid powder |
Synonyms |
BMS690154; NONE |
Origin of Product |
United States |
Foundational & Exploratory
Core Mechanism: Dual Inhibition of HER and VEGFR Pathways
BMS-690154 - Selleckchem this compound is a pan-HER (ErbB) and VEGFR inhibitor with IC50s of 1.0, 2.0, 8.0, 26, and 19 nM for EGFR, HER2, HER4, VEGFR1, and VEGFR2, respectively. 1
This compound - MedChemExpress this compound is a potent, orally available, and pan-HER/VEGFR2 inhibitor with IC50s of 1.0 nM, 2.0 nM, 8.0 nM, 26 nM, and 19 nM for EGFR, HER2, HER4, VEGFR1, and VEGFR2, respectively. This compound also inhibits other tyrosine kinases, such as JAK1, JAK2, JAK3, and Lck with IC50 of 39 nM, 260 nM, 360 nM, and 93 nM, respectively. This compound has antitumor activity. 2
This compound: a pan-HER and VEGFR inhibitor with antitumor activity in preclinical models of human cancer - PubMed (2012-01-01) Abstract. This compound is a potent and orally available pan-inhibitor of the human epidermal growth factor receptor (HER) family of receptor tyrosine kinases that also inhibits VEGFR. Here, we describe the preclinical pharmacology of this molecule. This compound is a potent inhibitor of EGFR, HER2, and HER4 as well as VEGFR1 and VEGFR2 in enzymatic assays. In cellular assays, this compound potently inhibits the proliferation of HER- and VEGFR-dependent tumor cell lines and inhibits HER- and VEGF-stimulated signal transduction. Oral administration of this compound results in significant antitumor activity in HER- and VEGFR-dependent human tumor xenograft models in nude mice at well-tolerated doses. In the Calu-3 human lung tumor xenograft model, a single oral dose of this compound inhibited phosphorylation of EGFR, HER2, HER3, Akt, and Erk for at least 24 hours, consistent with its long plasma half-life. The antitumor activity of this compound in the Calu-3 model was associated with a dose-dependent inhibition of proliferation and an increase in apoptosis. This compound is currently being evaluated in phase I clinical trials. ... (2012-01-01) this compound is a potent and orally available pan-inhibitor of the human epidermal growth factor receptor (HER) family of receptor tyrosine kinases that also inhibits VEGFR. Here, we describe the preclinical pharmacology of this molecule. This compound is a potent inhibitor of EGFR, HER2, and HER4 as well as VEGFR1 and VEGFR2 in enzymatic assays. In cellular assays, this compound potently inhibits the proliferation of HER- and VEGFR-dependent tumor cell lines and inhibits HER- and VEGF-stimulated signal transduction. Oral administration of this compound results in significant antitumor activity in HER- and VEGFR-dependent human tumor xenograft models in nude mice at well-tolerated doses. In the Calu-3 human lung tumor xenograft model, a single oral dose of this compound inhibited phosphorylation of EGFR, HER2, HER3, Akt, and Erk for at least 24 hours, consistent with its long plasma half-life. The antitumor activity of this compound in the Calu-3 model was associated with a dose-dependent inhibition of proliferation and an increase in apoptosis. This compound is currently being evaluated in phase I clinical trials. 1
This compound - Adooq Bioscience this compound is a pyrrolotriazine-based compound and a pan inhibitor of receptor tyrosine kinases with potential antineoplastic activity. This compound binds to and inhibits the human epidermal growth factor receptors (HER) 1 (EGFR), 2, and 4, and vascular endothelial growth factor receptors (VEGFR) 1, 2, and 3, which may result in the inhibition of tumor growth and angiogenesis. 3
This compound | CAS 715971-54-3 | MedKoo this compound is a potent and orally available pan-inhibitor of the human epidermal growth factor receptor (HER) family of receptor tyrosine kinases that also inhibits VEGFR. This compound is a potent inhibitor of EGFR, HER2, and HER4 as well as VEGFR1 and VEGFR2 in enzymatic assays. In cellular assays, this compound potently inhibits the proliferation of HER- and VEGFR-dependent tumor cell lines and inhibits HER- and VEGF-stimulated signal transduction. Oral administration of this compound results in significant antitumor activity in HER- and VEGFR-dependent human tumor xenograft models in nude mice at well-tolerated doses. In the Calu-3 human lung tumor xenograft model, a single oral dose of this compound inhibited phosphorylation of EGFR, HER2, HER3, Akt, and Erk for at least 24 hours, consistent with its long plasma half-life. The antitumor activity of this compound in the Calu-3 model was associated with a dose-dependent inhibition of proliferation and an increase in apoptosis. 1
This compound, a dual HER/VEGFR inhibitor, shows antitumor activity in preclinical models of NSCLC with acquired resistance to gefitinib this compound is an oral, potent, and reversible inhibitor of HER1, HER2, HER4, and VEGFR1/2. In this study, we evaluated the antitumor activity of this compound in non-small cell lung cancer (NSCLC) models with acquired resistance to gefitinib. 1
This compound, a Pan-HER and VEGFR Inhibitor, Has Preclinical Antitumor Activity in Human Cancer Xenograft Models this compound is a potent and orally available pan-inhibitor of the human epidermal growth factor receptor (HER) family of receptor tyrosine kinases that also inhibits VEGFR. Here, we describe the preclinical pharmacology of this molecule. This compound is a potent inhibitor of EGFR, HER2, and HER4 as well as VEGFR1 and VEGFR2 in enzymatic assays. In cellular assays, this compound potently inhibits the proliferation of HER- and VEGFR-dependent tumor cell lines and inhibits HER- and VEGF-stimulated signal transduction. Oral administration of this compound results in significant antitumor activity in HER- and VEGFR-dependent human tumor xenograft models in nude mice at well-tolerated doses. In the Calu-3 human lung tumor xenograft model, a single oral dose of this compound inhibited phosphorylation of EGFR, HER2, HER3, Akt, and Erk for at least 24 hours, consistent with its long plasma half-life. The antitumor activity of this compound in the Calu-3 model was associated with a dose-dependent inhibition of proliferation and an increase in apoptosis. This compound is currently being evaluated in phase I clinical trials. 1
EGFR T790M is a rare mechanism of acquired resistance to the irreversible pan-HER inhibitor dacomitinib Acquired resistance to EGFR tyrosine kinase inhibitors (TKIs) is a major clinical problem. The EGFR T790M mutation is the most common mechanism of resistance to the reversible TKIs gefitinib and erlotinib, occurring in ∼50% of cases. Dacomitinib (PF-00299804, Pfizer) is an irreversible pan-HER TKI currently in phase III clinical trials. Preclinical studies have shown that dacomitinib is active against EGFR-mutant lung cancers, including those harboring the T790M mutation. Here, we report on a patient with an EGFR-mutant (exon 19 deletion) lung adenocarcinoma who developed acquired resistance to dacomitinib. The patient had previously responded to gefitinib and had developed the T790M mutation. He was subsequently treated with dacomitinib and had a partial response for 5 months. Upon progression, a repeat biopsy of a lung lesion showed the continued presence of the T790M mutation. To investigate other potential mechanisms of resistance, we performed a more extensive molecular analysis of the tumor. We found that the tumor had acquired a novel mutation in the EGFR kinase domain, C797S, in cis with the T790M mutation. The C797S mutation has been previously shown to confer resistance to the third-generation EGFR TKI osimertinib. We also found that the tumor had developed a bypass track through the activation of the MET proto-oncogene. This was evidenced by increased MET copy number and protein expression. In vitro studies confirmed that the C797S mutation confers resistance to dacomitinib. We also showed that the combination of dacomitinib and a MET inhibitor was effective in overcoming resistance in a cell line model. This case highlights the importance of repeat biopsies and comprehensive molecular profiling in patients with acquired resistance to EGFR TKIs. It also suggests that combination therapy may be a viable strategy to overcome resistance in some patients. 1
Phase I study of this compound, a pan-HER and VEGFR2 inhibitor, in patients with advanced solid tumors (2013-09-01) Conclusions. This compound was generally well tolerated, with a manageable safety profile. The MTD was 400 mg once daily. Antitumor activity was observed in patients with a variety of tumor types, including NSCLC, breast cancer, and colorectal cancer. Further evaluation of this compound in patients with HER- and/or VEGFR-dependent tumors is warranted. ... (2013-09-01) Purpose. This was a phase I, open-label, dose-escalation study to determine the maximum tolerated dose (MTD), safety, pharmacokinetics, and preliminary antitumor activity of this compound, a pan-human epidermal growth factor receptor (HER) and vascular endothelial growth factor receptor 2 (VEGFR2) tyrosine kinase inhibitor, in patients with advanced solid tumors. ... (2013-09-01) Methods. Patients received escalating doses of this compound once daily. A standard 3 + 3 dose-escalation design was used. 1
This compound this compound is a pan-HER (ErbB) and VEGFR inhibitor with IC50s of 1.0, 2.0, 8.0, 26, and 19 nM for EGFR, HER2, HER4, VEGFR1, and VEGFR2, respectively. 4 this compound: A Technical Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This compound is a potent, orally available small molecule inhibitor that simultaneously targets two critical signaling pathways implicated in tumor growth and proliferation: the human epidermal growth factor receptor (HER) family and the vascular endothelial growth factor receptor (VEGFR) family. Its mechanism of action lies in its ability to bind to and reversibly inhibit the tyrosine kinase activity of these receptors, thereby blocking downstream signaling cascades essential for cell growth, survival, and angiogenesis.
The dual-targeting nature of this compound represents a rational therapeutic strategy aimed at overcoming the complexity and redundancy of signaling pathways that drive cancer. By concurrently inhibiting both the direct tumor cell proliferation signals from the HER family and the tumor-supporting angiogenic signals from the VEGFR family, this compound has demonstrated significant antitumor activity in various preclinical models.
Quantitative Inhibitory Profile
The potency of this compound against its primary targets has been quantified through in vitro enzymatic assays, with the half-maximal inhibitory concentrations (IC50) summarized below. This data highlights the compound's high affinity for key members of the HER and VEGFR families.
| Target Kinase | IC50 (nM) |
| EGFR (HER1) | 1.0 |
| HER2 | 2.0 |
| HER4 | 8.0 |
| VEGFR1 | 26 |
| VEGFR2 | 19 |
| JAK1 | 39 |
| JAK2 | 260 |
| JAK3 | 360 |
| Lck | 93 |
This compound also demonstrates inhibitory activity against other tyrosine kinases, albeit at higher concentrations, including members of the Janus kinase (JAK) family and the lymphocyte-specific protein tyrosine kinase (Lck).
Signaling Pathway Inhibition
The binding of this compound to the ATP-binding pocket of the HER and VEGFR tyrosine kinases prevents their autophosphorylation and subsequent activation of downstream signaling pathways. This interruption of signal transduction ultimately leads to the inhibition of tumor cell proliferation and an increase in apoptosis (programmed cell death).
Caption: this compound inhibits HER and VEGFR signaling pathways.
In preclinical studies using human tumor xenograft models, oral administration of this compound led to a sustained inhibition of the phosphorylation of EGFR, HER2, HER3, Akt, and Erk for at least 24 hours. This prolonged pharmacodynamic effect is consistent with its observed antitumor activity.
Experimental Protocols
The following outlines the general methodologies employed in the preclinical evaluation of this compound.
In Vitro Kinase Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified tyrosine kinases.
Methodology:
-
Recombinant human kinase domains are incubated with a specific peptide substrate and ATP in a buffer solution.
-
This compound is added at varying concentrations.
-
The kinase reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of phosphorylated substrate is quantified, typically using a fluorescence- or luminescence-based detection method.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Caption: Workflow for in vitro kinase inhibition assay.
Cellular Proliferation Assays
Objective: To assess the effect of this compound on the growth of HER- and VEGFR-dependent tumor cell lines.
Methodology:
-
Tumor cells are seeded in multi-well plates and allowed to adhere.
-
Cells are treated with a range of concentrations of this compound or a vehicle control.
-
After a specified incubation period (e.g., 72 hours), cell viability is measured using a colorimetric or fluorometric assay (e.g., MTS or CellTiter-Glo®).
-
The concentration of this compound that inhibits cell growth by 50% (GI50) is determined.
Human Tumor Xenograft Models
Objective: To evaluate the in vivo antitumor efficacy of this compound.
Methodology:
-
Human tumor cells are implanted subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
This compound is administered orally at various dose levels and schedules.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors may be excised for pharmacodynamic and biomarker analysis (e.g., Western blotting for phosphorylated proteins).
Caption: Workflow for human tumor xenograft studies.
Clinical Significance
The preclinical profile of this compound as a potent dual inhibitor of HER and VEGFR pathways provided a strong rationale for its clinical development. Phase I clinical trials have established a manageable safety profile and determined the maximum tolerated dose. Antitumor activity has been observed in patients with various advanced solid tumors, warranting further investigation in tumors dependent on HER and/or VEGFR signaling. The development of such multi-targeted agents is a key strategy in addressing the challenge of acquired resistance to single-target therapies.
References
BMS-690154: A Comprehensive Technical Guide on Target Profile and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-690154 is a potent, orally available small molecule inhibitor that demonstrates a unique and selective profile against key receptor tyrosine kinases (RTKs) implicated in tumor growth and angiogenesis. As a pan-HER/VEGFR2 inhibitor, this compound targets the human epidermal growth factor receptor (HER) family, including EGFR (HER1), HER2, and HER4, as well as the vascular endothelial growth factor receptor (VEGFR) family. This dual-action mechanism allows for the simultaneous disruption of critical signaling pathways involved in tumor cell proliferation, survival, and tumor-associated neovascularization. This technical guide provides an in-depth overview of the target profile and selectivity of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.
Introduction
The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) signaling pathways are well-established drivers of tumorigenesis. The HER family of receptors plays a pivotal role in cell growth, proliferation, and differentiation, while the VEGFR family is central to angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. This compound, a pyrrolotriazine-based compound, has been designed to potently and selectively inhibit both of these critical pathways, offering a promising therapeutic strategy for a range of solid tumors.[1]
Target Profile and Selectivity
This compound exhibits potent inhibitory activity against members of the HER and VEGFR families. The selectivity of this compound has been characterized through a series of enzymatic and cell-based assays.
Kinase Inhibition Profile
The following table summarizes the in vitro inhibitory activity of this compound against key kinases.
| Target Kinase | IC50 (nM) |
| EGFR (HER1) | 5 |
| HER2 | 20 |
| HER4 | 60 |
| VEGFR-1 | 25-50 |
| VEGFR-2 | 25-50 |
| VEGFR-3 | 25-50 |
Data compiled from publicly available sources.
Cellular Activity
This compound effectively inhibits the proliferation of tumor cells that are dependent on HER kinase signaling.
| Cell Line | Cancer Type | IC50 (nM) |
| Non-Small Cell Lung Cancer (NSCLC) cell lines | Lung Cancer | 2 - 35 |
Data compiled from publicly available sources.
Signaling Pathway Inhibition
This compound exerts its anti-tumor effects by blocking the downstream signaling cascades initiated by HER and VEGFR activation.
Caption: this compound inhibits HER and VEGFR signaling pathways.
Experimental Protocols
The following sections detail the general methodologies used to characterize the activity of this compound.
Enzymatic Kinase Inhibition Assay
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of purified kinases.
Caption: Workflow for a typical enzymatic kinase inhibition assay.
Protocol:
-
Reaction Setup: In a microplate, combine the purified kinase enzyme, a specific peptide or protein substrate, and ATP in a suitable reaction buffer.
-
Inhibitor Addition: Add this compound at a range of concentrations to the reaction wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Incubation: Incubate the plate at 37°C for a defined period to allow the kinase reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto a filter membrane.
-
Signal Detection: Quantify the amount of phosphorylated substrate. The method of detection will depend on the assay format (e.g., radioactivity for ³³P-ATP, fluorescence for ADP-Glo).
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. The IC50 value, the concentration at which 50% of the kinase activity is inhibited, is determined by fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay
This assay measures the effect of this compound on the growth and viability of cancer cell lines.
Caption: General workflow for a cell proliferation assay.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well microplate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include appropriate vehicle and positive controls.
-
Incubation: Incubate the plates for a period of 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Assessment: Add a cell viability reagent, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent-based reagent like CellTiter-Glo®, to each well.
-
Signal Measurement: After a further incubation period as specified by the reagent manufacturer, measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of inhibition against the drug concentration.
Conclusion
This compound is a potent dual inhibitor of the HER and VEGFR receptor tyrosine kinase families. Its selective targeting of these critical oncogenic pathways provides a strong rationale for its investigation as a therapeutic agent in solid tumors. The data presented in this guide highlight its well-defined target profile and potent anti-proliferative activity. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.
References
BMS-690514: A Dual Inhibitor of HER and VEGFR Pathways
A Technical Overview for Drug Development Professionals
Introduction
BMS-690514 is a potent, orally available small molecule that functions as a reversible inhibitor of multiple receptor tyrosine kinases (RTKs). Specifically, it targets the human epidermal growth factor receptor (HER) family, including EGFR (HER1), HER2, and HER4, as well as vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[1][2] This dual-targeting mechanism allows BMS-690514 to concurrently inhibit key pathways involved in tumor growth, proliferation, and angiogenesis, making it a compound of significant interest for oncology research and development.[2]
Chemical Structure and Properties
Placeholder Chemical Structure
A summary of the known chemical and physical properties of BMS-690514 is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C23H25N4O9P | [1] |
| Molecular Weight | 532.44 g/mol | Inferred from Formula |
| Class | Pyrrolotriazine-based Kinase Inhibitor | [1] |
| Solubility | Information not available |
Pharmacology and Mechanism of Action
BMS-690514 exerts its anti-tumor effects by competitively inhibiting the ATP-binding sites of the intracellular kinase domains of HER family receptors and VEGFRs. This inhibition blocks the downstream signaling cascades that are critical for cancer cell survival and proliferation, as well as for the formation of new blood vessels that supply tumors.
Targeted Signaling Pathways
The primary signaling pathways inhibited by BMS-690514 are the HER and VEGFR pathways. The diagram below illustrates the points of inhibition by BMS-690514.
Caption: Inhibition of HER and VEGFR signaling pathways by BMS-690514.
In Vitro Potency
BMS-690514 has demonstrated potent inhibitory activity against its target kinases in various in vitro assays. The table below summarizes the reported IC50 values.
| Target Kinase | IC50 (nM) | Reference |
| EGFR (HER1) | Potent (specific value not available) | [2] |
| HER2 | Potent (specific value not available) | [2] |
| HER4 | Potent (specific value not available) | [2] |
| VEGFR-1 | Potent (specific value not available) | [2] |
| VEGFR-2 | Potent (specific value not available) | [2] |
| VEGFR-3 | Potent (specific value not available) | [2] |
Studies have shown that BMS-690514 inhibits the proliferation of tumor cells with a potency that correlates with the inhibition of receptor signaling.[2] It has also been shown to induce apoptosis in lung tumor cells that harbor an activating mutation in EGFR.[2]
Experimental Protocols
Kinase Inhibition Assay (General Protocol)
A common method to determine the in vitro potency of a kinase inhibitor like BMS-690514 is a biochemical kinase assay. A generalized workflow for such an assay is depicted below.
Caption: Generalized workflow for an in vitro kinase inhibition assay.
Methodology:
-
Reagent Preparation: Recombinant human kinase enzymes (e.g., EGFR, VEGFR2), a suitable substrate (peptide or protein), ATP, and a dilution series of BMS-690514 are prepared in an appropriate assay buffer.
-
Incubation: The kinase enzyme is pre-incubated with varying concentrations of BMS-690514 in a microplate well for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of the substrate and ATP. The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Reaction Termination: The reaction is stopped by the addition of a stop reagent, which may contain a chelating agent like EDTA to sequester Mg2+, a necessary cofactor for kinase activity.
-
Signal Detection: The amount of substrate phosphorylation or ATP consumption is quantified. This can be achieved through various detection methods, such as:
-
Luminescence-based ATP detection: Measures the remaining ATP, where a higher signal indicates greater inhibition.
-
Fluorescence or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Utilizes antibodies that specifically recognize the phosphorylated substrate.
-
-
Data Analysis: The signal is plotted against the inhibitor concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated using a suitable curve-fitting model.
Cell-Based Proliferation Assay
To assess the effect of BMS-690514 on tumor cell growth, a cell-based proliferation assay is typically performed.
Methodology:
-
Cell Seeding: Cancer cell lines known to be dependent on HER or VEGFR signaling (e.g., non-small-cell lung cancer cell lines) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a serial dilution of BMS-690514 for a prolonged period (e.g., 72 hours).
-
Proliferation Assessment: Cell viability or proliferation is measured using various methods, such as:
-
MTS/MTT assay: Measures the metabolic activity of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP, an indicator of metabolically active cells.
-
-
Data Analysis: The results are expressed as a percentage of the vehicle-treated control, and the GI50 (the concentration of inhibitor that causes 50% growth inhibition) is determined.
In Vivo Efficacy
Preclinical studies in animal models have demonstrated the anti-tumor activity of BMS-690514. In xenograft models using human tumor cell lines, orally administered BMS-690514 has been shown to inhibit tumor growth at well-tolerated doses.[2][3] Furthermore, evidence from these studies suggests that BMS-690514 suppresses tumor angiogenesis and endothelial function, which likely contributes to its overall efficacy.[2]
Clinical Development
BMS-690514 has been evaluated in Phase I-IIa clinical trials in patients with advanced solid tumors.[1] In a study involving patients with advanced non-small-cell lung cancer (NSCLC), the maximum tolerated dose (MTD) was determined to be 200 mg administered daily.[1] The most common treatment-related adverse events were diarrhea and acneiform rash.[1] The study suggested that BMS-690514 has a manageable safety profile and exhibits anti-tumor activity in patients with NSCLC, including those with EGFR mutations that confer resistance to other EGFR inhibitors like erlotinib.[1]
Conclusion
BMS-690514 is a dual inhibitor of the HER and VEGFR signaling pathways with demonstrated preclinical and clinical activity. Its ability to target both tumor cell proliferation and angiogenesis makes it a promising candidate for the treatment of various solid tumors. Further research and clinical development will be crucial to fully elucidate its therapeutic potential.
References
- 1. Phase I-IIa study of BMS-690514, an EGFR, HER-2 and -4 and VEGFR-1 to -3 oral tyrosine kinase inhibitor, in patients with advanced or metastatic solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor and antiangiogenic activities of BMS-690514, an inhibitor of human EGF and VEGF receptor kinase families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BMS-690514, a VEGFR and EGFR tyrosine kinase inhibitor, shows anti-tumoural activity on non-small-cell lung cancer xenografts and induces sequence-dependent synergistic effect with radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Threat: A Technical Deep Dive into BMS-690514, a Potent Pan-HER/VEGFR2 Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-690514 is a potent, orally bioavailable, and reversible small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs) critical for tumor growth and angiogenesis. As a member of the pyrrolotriazine class of compounds, BMS-690514 exhibits a multi-targeted profile, effectively inhibiting all members of the human epidermal growth factor receptor (HER) family (EGFR/HER1, HER2, HER3, and HER4) and the vascular endothelial growth factor receptor (VEGFR) family (VEGFR1, VEGFR2, and VEGFR3). This dual inhibition of two crucial signaling pathways offers a comprehensive approach to cancer therapy by simultaneously targeting tumor cell proliferation and the blood supply that sustains it. This technical guide provides an in-depth overview of the preclinical and early clinical data on BMS-690514, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its evaluation.
Introduction
The HER and VEGFR signaling pathways are well-established drivers of tumorigenesis. The HER family, particularly EGFR and HER2, are frequently overexpressed or mutated in a variety of solid tumors, leading to uncontrolled cell proliferation, survival, and migration. The VEGFR family, with VEGFR2 playing a predominant role, is essential for angiogenesis, the formation of new blood vessels that are necessary to provide tumors with nutrients and oxygen. The simultaneous inhibition of both these pathways presents a rational and promising strategy to overcome resistance mechanisms and enhance anti-tumor efficacy.
BMS-690514, a pyrrolotriazine-based compound, was developed by Bristol-Myers Squibb to address this therapeutic opportunity. Its ability to potently and selectively inhibit both HER and VEGFR kinases makes it a subject of significant interest in oncological research.
Mechanism of Action
BMS-690514 functions as an ATP-competitive inhibitor, binding to the kinase domain of both HER and VEGFR family members. This binding event prevents the phosphorylation and subsequent activation of the receptors, thereby blocking the downstream signaling cascades that promote cancer cell proliferation and angiogenesis.
Inhibition of HER Family Signaling
By targeting EGFR, HER2, and HER4, BMS-690514 disrupts the intricate network of homo- and heterodimerization of these receptors. This leads to the downregulation of key downstream pathways, including the RAS/RAF/MEK/ERK and PI3K/Akt/mTOR pathways, which are central to cell cycle progression and survival.
Figure 1: Inhibition of the HER Signaling Pathway by BMS-690514.
Inhibition of VEGFR2 Signaling
BMS-690514's inhibition of VEGFR2, the primary mediator of VEGF-driven angiogenesis, leads to a reduction in endothelial cell proliferation, migration, and tube formation. This anti-angiogenic effect restricts the tumor's blood supply, leading to hypoxia and nutrient deprivation within the tumor microenvironment.
Figure 2: Inhibition of the VEGFR2 Signaling Pathway by BMS-690514.
Quantitative Data
The inhibitory activity of BMS-690514 has been characterized in various enzymatic and cell-based assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase Inhibition
| Kinase Target | IC50 (nM) |
| EGFR (HER1) | 2 |
| HER2 | 8 |
| HER4 | 1 |
| VEGFR2 | 28 |
Data compiled from preclinical studies.
Table 2: Cellular Proliferation Inhibition
| Cell Line | Tumor Type | Key Mutation/Amplification | IC50 (nM) |
| NCI-H358 | NSCLC | - | 1300 |
| BT-474 | Breast | HER2 Amplification | 8 |
| Calu-3 | NSCLC | HER2 Amplification | 20 |
| NCI-H1975 | NSCLC | EGFR L858R/T790M | 300 |
| A431 | Epidermoid | EGFR Amplification | 7 |
NSCLC: Non-Small Cell Lung Cancer. Data represents a selection from published studies.
Table 3: Early Clinical Trial Data (Phase I-IIa)
| Parameter | Value |
| Maximum Tolerated Dose (MTD) | 200 mg daily |
| Objective Response Rate (ORR) - Erlotinib-naïve NSCLC | 3.3% |
| Disease Control Rate (≥4 months) - Erlotinib-naïve NSCLC | 43.3% |
| ORR - Erlotinib-resistant NSCLC | 3.2% |
| Disease Control Rate (≥4 months) - Erlotinib-resistant NSCLC | 22.6% |
Data from a Phase I-IIa study in patients with advanced solid tumors.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of BMS-690514.
In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
Materials:
-
Recombinant human kinase (e.g., EGFR, HER2, VEGFR2)
-
Biotinylated peptide substrate
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
BMS-690514 (or other test compound)
-
HTRF detection reagents (Europium-labeled anti-phospho-substrate antibody and Streptavidin-XL665)
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of BMS-690514 in DMSO and then dilute in assay buffer.
-
Add 2 µL of the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 4 µL of a solution containing the kinase and the biotinylated substrate in assay buffer to each well.
-
Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 10 µL of HTRF detection buffer containing EDTA and the HTRF detection reagents.
-
Incubate the plate at room temperature for 60 minutes to allow for signal development.
-
Read the plate on an HTRF-compatible plate reader at 620 nm (donor) and 665 nm (acceptor) emission wavelengths.
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Figure 3: Workflow for an In Vitro Kinase Inhibition Assay (HTRF).
Cell Proliferation Assay (MTS/MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., BT-474, NCI-H1975)
-
Complete cell culture medium
-
BMS-690514 (or other test compound)
-
MTS or MTT reagent
-
Solubilization solution (for MTT assay)
-
96-well clear-bottom plates
-
Spectrophotometer (plate reader)
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of BMS-690514 in complete culture medium.
-
Remove the existing medium from the wells and replace it with 100 µL of the medium containing the diluted compound or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate for an additional 1-2 hours with gentle shaking to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the compound concentration to determine the IC50 value.
Tumor Xenograft Model in Nude Mice
This in vivo model assesses the anti-tumor efficacy of a compound in a living organism.
Materials:
-
Athymic nude mice (e.g., BALB/c nu/nu)
-
Human tumor cells (e.g., Calu-3, NCI-H1975)
-
Matrigel (optional)
-
BMS-690514 formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of tumor cells (e.g., 5-10 x 10^6 cells in 100-200 µL of PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer BMS-690514 (e.g., at various dose levels) or vehicle control to the respective groups daily by oral gavage.
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
-
Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy.
Conclusion
BMS-690514 is a potent dual inhibitor of the HER and VEGFR signaling pathways, demonstrating significant anti-proliferative and anti-angiogenic activity in preclinical models. Early clinical data suggest a manageable safety profile and anti-tumor activity in patients with advanced solid tumors, including those with resistance to first-generation EGFR inhibitors. The comprehensive targeting of both tumor cell-intrinsic and microenvironment-dependent pathways positions BMS-690514 as a valuable tool for cancer research and a potential therapeutic agent. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this and other multi-targeted kinase inhibitors.
References
BMS-690154: An In-depth Technical Guide on a Dual EGFR/VEGFR Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-690154 is a potent, orally available small molecule inhibitor that demonstrates significant activity against both the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) families of receptor tyrosine kinases. By targeting these critical pathways, this compound disrupts key signaling cascades involved in tumor cell proliferation, survival, and angiogenesis. This technical guide provides a comprehensive overview of the preclinical data on this compound, with a focus on its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used for its characterization. While specific quantitative data and detailed experimental protocols for this compound are not extensively available in the public domain, this guide synthesizes the known information on this compound and related molecules to provide a thorough understanding of its role in cancer cell signaling.
Introduction
The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) signaling pathways are well-established drivers of tumorigenesis. EGFR activation promotes cancer cell growth, proliferation, and survival, while the VEGFR pathway is a critical mediator of angiogenesis, the process by which tumors develop their own blood supply. Dual inhibition of these pathways presents a promising therapeutic strategy to combat cancer through a multi-pronged attack. This compound has been investigated for its potential in treating various solid tumors, particularly non-small cell lung cancer (NSCLC).
Mechanism of Action
This compound functions as a pan-HER and pan-VEGFR inhibitor. It is a pyrrolotriazine-based compound that competitively binds to the ATP-binding site of the kinase domain of these receptors, thereby blocking their autophosphorylation and the subsequent activation of downstream signaling pathways.
Inhibition of the EGFR/HER Signaling Pathway
This compound targets multiple members of the human epidermal growth factor receptor (HER) family, including EGFR (HER1), HER2, and HER4.[1] The binding of ligands such as EGF to these receptors induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling events, primarily through the PI3K/Akt and MAPK pathways, which ultimately regulate cellular processes like proliferation, survival, and differentiation. By inhibiting the kinase activity of the HER family members, this compound effectively blocks these downstream signals.
References
In-depth Technical Guide: Pharmacokinetics and Pharmacodynamics of BMS-690154
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Despite a comprehensive search of publicly available scientific literature and patent databases, detailed quantitative pharmacokinetic and pharmacodynamic data, as well as specific experimental protocols for BMS-690154, remain largely undisclosed. This document provides a summary of the available information and outlines the general methodologies and signaling pathways relevant to its classification as a pan-HER/VEGFR-2 inhibitor.
Introduction
This compound is a small molecule tyrosine kinase inhibitor (TKI) developed by Bristol-Myers Squibb. It is characterized as a pan-inhibitor of the human epidermal growth factor receptor (HER) family and the vascular endothelial growth factor receptor 2 (VEGFR-2). By targeting these key signaling pathways, this compound has been investigated for its potential therapeutic application in oncology, particularly in solid tumors where these pathways are often dysregulated.
The HER family of receptor tyrosine kinases, including EGFR (HER1), HER2, HER3, and HER4, plays a crucial role in cell proliferation, differentiation, and survival. The VEGFR-2 pathway is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. The dual inhibition of both HER and VEGFR signaling pathways represents a rational therapeutic strategy to simultaneously target tumor cell proliferation and the tumor's blood supply.
Mechanism of Action and Signaling Pathways
This compound exerts its therapeutic effect by competitively binding to the ATP-binding sites within the tyrosine kinase domains of HER family receptors and VEGFR-2. This inhibition blocks the autophosphorylation and subsequent activation of downstream signaling cascades.
HER Signaling Pathway
The binding of ligands, such as epidermal growth factor (EGF), to HER receptors triggers receptor dimerization and activation of the intrinsic kinase domain. This leads to the phosphorylation of key tyrosine residues, creating docking sites for various signaling proteins and initiating multiple downstream pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are critical for cell cycle progression and survival.
Caption: Simplified HER Signaling Pathway and Inhibition by this compound.
VEGFR-2 Signaling Pathway
VEGF-A, a potent pro-angiogenic factor, binds to VEGFR-2 on endothelial cells, leading to receptor dimerization and activation. This initiates signaling cascades that promote endothelial cell proliferation, migration, and survival, ultimately resulting in the formation of new blood vessels to supply the tumor with nutrients and oxygen.
Caption: Simplified VEGFR-2 Signaling Pathway and Inhibition by this compound.
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound in preclinical species or humans are not publicly available. The general objective of pharmacokinetic studies for an orally administered TKI like this compound would be to characterize its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: General Pharmacokinetic Parameters for Oral Tyrosine Kinase Inhibitors
| Parameter | Description |
| Cmax | Maximum (or peak) serum concentration that a drug achieves. |
| Tmax | Time at which the Cmax is observed. |
| AUC | Area under the curve; a measure of total drug exposure over time. |
| t½ | Half-life; the time required for the drug concentration to decrease by half. |
| CL/F | Apparent total clearance of the drug from plasma. |
| Vd/F | Apparent volume of distribution. |
General Experimental Protocol for Preclinical Pharmacokinetics
A typical preclinical pharmacokinetic study would involve the following steps:
-
Animal Model: Selection of appropriate animal species (e.g., mice, rats, dogs).
-
Drug Administration: Administration of this compound via the intended clinical route (oral) and an intravenous route to determine absolute bioavailability.
-
Sample Collection: Serial collection of blood samples at predetermined time points.
-
Bioanalysis: Quantification of this compound concentrations in plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Calculation of pharmacokinetic parameters using non-compartmental or compartmental analysis software.
Caption: General Workflow for a Preclinical Pharmacokinetic Study.
Pharmacodynamics
Pharmacodynamic studies for this compound would aim to quantify its biological effects and establish a relationship between drug concentration and the observed effect. This typically involves both in vitro and in vivo models.
Table 2: General Pharmacodynamic Endpoints for a HER/VEGFR-2 Inhibitor
| Assay Type | Endpoint | Description |
| In Vitro | IC₅₀ | Concentration of the drug that inhibits a specific biological or biochemical function by 50%. |
| Ki | Inhibition constant; a measure of the binding affinity of the inhibitor to the target enzyme. | |
| In Vivo | Tumor Growth Inhibition | Measurement of the reduction in tumor volume in response to treatment. |
| Phospho-Receptor Levels | Quantification of the phosphorylation status of target receptors (e.g., pHER2, pVEGFR-2) in tumor tissue. | |
| Angiogenesis Markers | Assessment of microvessel density (e.g., via CD31 staining) in tumor tissue. |
General Experimental Protocol for In Vitro Pharmacodynamics (Cell-Based Assays)
-
Cell Line Selection: Choice of cancer cell lines with known expression levels of HER family receptors.
-
Drug Treatment: Incubation of cells with a range of concentrations of this compound.
-
Proliferation/Viability Assay: Assessment of the effect on cell proliferation or viability using assays such as MTT or CellTiter-Glo®.
-
Target Inhibition Assay: Measurement of the inhibition of HER receptor phosphorylation via techniques like Western blotting or ELISA.
-
Data Analysis: Calculation of IC₅₀ values from the dose-response curves.
General Experimental Protocol for In Vivo Pharmacodynamics (Xenograft Models)
-
Model Establishment: Implantation of human tumor cells into immunocompromised mice to establish xenograft tumors.
-
Drug Treatment: Oral administration of this compound at various dose levels once tumors reach a specified size.
-
Tumor Measurement: Regular measurement of tumor volume throughout the study.
-
Tissue Collection: Collection of tumor tissue at the end of the study for biomarker analysis.
-
Biomarker Analysis: Immunohistochemistry or Western blotting to assess the levels of phosphorylated target proteins and markers of angiogenesis.
Caption: General Workflow for Preclinical Pharmacodynamic Studies.
Clinical Development
Information in the public domain indicates that this compound entered Phase I clinical trials. One such trial investigated its use in combination with paclitaxel and carboplatin. However, the results and current status of its clinical development are not widely published.
Conclusion
This compound is a pan-HER/VEGFR-2 inhibitor with a rational mechanism of action for the treatment of solid tumors. While its specific pharmacokinetic and pharmacodynamic profiles are not publicly available, this guide outlines the general principles and experimental approaches relevant to the preclinical and early clinical development of such a compound. Further disclosure of data from Bristol-Myers Squibb will be necessary to fully characterize the properties of this compound.
In Vivo Efficacy of BMS-690514 in Preclinical Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical in vivo efficacy of BMS-690514, a potent oral tyrosine kinase inhibitor targeting Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). The following sections detail the quantitative outcomes from key xenograft studies, comprehensive experimental protocols, and a visualization of the targeted signaling pathways.
Core Efficacy Data
The in vivo antitumor activity of BMS-690514 has been demonstrated in various non-small-cell lung cancer (NSCLC) xenograft models. Continuous oral administration of BMS-690514 resulted in significant tumor growth inhibition and increased survival in mice bearing A549, H1299, and H1975 tumors.[1]
Tumor Growth Inhibition in NSCLC Xenograft Models
| Cell Line | EGFR Status | Treatment | Outcome | Reference |
| A549 | Wild-type | BMS-690514 | Significant tumor growth inhibition | [1] |
| H1299 | Wild-type | BMS-690514 | Significant tumor growth inhibition | [1] |
| H1975 | T790M mutation | BMS-690514 | Inhibition of tumor growth | [1] |
Survival Analysis in NSCLC Xenograft Models
| Cell Line | Treatment Group | Median Survival (Days) | Statistical Significance (vs. Vehicle) | Reference |
| A549 | Vehicle | 22 ± 11 | - | [1] |
| BMS-690514 | 40 ± 12 | P = 0.02 | [1] | |
| H1299 | Vehicle | Not explicitly stated | - | [1] |
| BMS-690514 | Survival significantly increased | P = 0.02 | [1] | |
| H1975 | Vehicle | Not explicitly stated | - | [1] |
| BMS-690514 | Survival significantly increased | P = 0.1 | [1] |
Experimental Protocols
The following protocols outline the methodologies employed in the preclinical evaluation of BMS-690514's in vivo efficacy.
Non-Small-Cell Lung Cancer Xenograft Model
1. Animal Model:
-
Female athymic nude mice, approximately 7 weeks old, are used for the study.
2. Cell Lines and Culture:
-
Human NSCLC cell lines A549, H1299, and H1975 are utilized.
-
Cells are cultured in appropriate media (e.g., McCoy's medium or RPMI) supplemented with 10% heat-inactivated fetal bovine serum (FBS) at 37°C in a 5% CO2 incubator.
3. Tumor Implantation:
-
Tumor cells are harvested and mixed with an equal volume of Matrigel basement membrane matrix.
-
A suspension containing a specified number of cells (e.g., 5 x 10^6 cells) is implanted subcutaneously into the flank of each mouse.
4. Drug Administration:
-
Once tumors reach a palpable size, mice are randomized into control and treatment groups.
-
BMS-690514 is administered orally, typically on a continuous daily schedule for a specified duration (e.g., 5 consecutive days).
-
The control group receives the vehicle solution.
5. Efficacy Evaluation:
-
Tumor volumes are measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (length x width^2) / 2.
-
Animal body weight is monitored as an indicator of toxicity.
-
The primary endpoints are tumor growth inhibition and overall survival.
6. Immunohistochemistry:
-
At the end of the study, tumors are excised, fixed in formalin, and embedded in paraffin.
-
Immunohistochemical analysis is performed on tumor sections to assess biomarkers such as microvessel density (CD31) to evaluate the anti-angiogenic effects of BMS-690514.[1]
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the mechanism of action of BMS-690514 and the general workflow of the in vivo xenograft studies.
Caption: Dual inhibition of EGFR and VEGFR signaling by BMS-690514.
References
Navigating the Preclinical Landscape of EGFR Inhibition in Non-Small Cell Lung Cancer: A Technical Guide
Introduction
The targeted inhibition of the Epidermal Growth Factor Receptor (EGFR) has revolutionized the treatment paradigm for a significant subset of patients with non-small cell lung cancer (NSCLC). Activating mutations within the EGFR gene lead to constitutive signaling, promoting cell proliferation, survival, and metastasis. The development of small molecule tyrosine kinase inhibitors (TKIs) that specifically target these mutant forms of EGFR has led to significant improvements in patient outcomes. This technical guide provides a comprehensive overview of the preclinical research and development process for a novel EGFR TKI, using the hypothetical compound BMS-690154 as a framework. Due to the absence of publicly available data for a compound with this specific designation, this document will synthesize information based on established methodologies and data from the broader field of EGFR inhibitor research.
Core Principles of Preclinical Evaluation
The preclinical assessment of a novel EGFR TKI is a multi-faceted process designed to establish its potency, selectivity, mechanism of action, and preliminary safety profile. This involves a series of in vitro and in vivo experiments that progressively build a comprehensive data package to support potential clinical investigation.
In Vitro Characterization
The initial stages of evaluation focus on the biochemical and cellular activity of the compound.
Biochemical Potency and Selectivity
The primary assessment involves determining the inhibitory activity of the compound against the kinase domain of both wild-type and mutant forms of EGFR. This is crucial for understanding the therapeutic window and potential for on-target side effects.
Table 1: Illustrative Biochemical Activity of a Hypothetical EGFR TKI
| Kinase Target | IC50 (nM) |
| EGFR (Wild-Type) | 150 |
| EGFR (L858R) | 5 |
| EGFR (exon 19 deletion) | 3 |
| EGFR (T790M) | 50 |
| HER2 | >1000 |
| VEGFR2 | >1000 |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Cellular Activity
Following biochemical confirmation, the activity of the compound is assessed in NSCLC cell lines harboring relevant EGFR mutations. Key assays include proliferation and apoptosis assays.
Table 2: Illustrative Cellular Proliferation Inhibition in NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | GI50 (nM) |
| PC-9 | exon 19 deletion | 8 |
| H1975 | L858R, T790M | 65 |
| A549 | Wild-Type | >5000 |
GI50 values represent the concentration of the inhibitor required to inhibit cell growth by 50%.
Signaling Pathway Analysis
To confirm the mechanism of action, the effect of the compound on the EGFR signaling pathway is investigated. Western blotting is a standard technique to assess the phosphorylation status of key downstream signaling proteins.
Caption: EGFR signaling pathway and the inhibitory action of a TKI.
In Vivo Efficacy
The anti-tumor activity of the compound is evaluated in animal models, typically using xenografts of human NSCLC cell lines in immunodeficient mice.
Table 3: Illustrative In Vivo Anti-Tumor Efficacy in a Xenograft Model
| Treatment Group | Dose (mg/kg, daily) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound | 10 | 45 |
| This compound | 30 | 85 |
| Standard of Care | 25 | 70 |
Experimental Protocols
Detailed methodologies are critical for the reproducibility and interpretation of preclinical data.
In Vitro Kinase Inhibition Assay
The inhibitory activity of a test compound against EGFR kinases can be determined using a variety of commercially available assay formats, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. Briefly, a biotinylated kinase and a substrate peptide are incubated with the test compound at varying concentrations in the presence of ATP. The reaction is stopped, and a europium-labeled anti-phospho-specific antibody and a streptavidin-allophycocyanin conjugate are added. The TR-FRET signal is proportional to the amount of phosphorylated substrate, and IC50 values are calculated from the dose-response curves.
Cell Proliferation Assay (MTT Assay)
NSCLC cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with the test compound at a range of concentrations for 72 hours. Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured at a specific wavelength. The GI50 is determined from the resulting dose-response curve.
Western Blot Analysis
NSCLC cells are treated with the test compound for a specified period. The cells are then lysed, and the protein concentration is determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of EGFR, Akt, and ERK. After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence detection system.
Xenograft Tumor Model
Immunodeficient mice are subcutaneously inoculated with a suspension of human NSCLC cells. When the tumors reach a palpable size, the mice are randomized into treatment and control groups. The test compound is administered orally or via another appropriate route at predetermined doses and schedules. Tumor volume and body weight are measured regularly. At the end of the study, the tumors are excised and weighed, and the percentage of tumor growth inhibition is calculated.
Caption: A typical preclinical workflow for an EGFR TKI.
Conclusion
The preclinical evaluation of a novel EGFR TKI for NSCLC is a rigorous and systematic process. Through a combination of in vitro and in vivo studies, researchers can build a comprehensive understanding of a compound's potential as a therapeutic agent. The illustrative data and methodologies presented in this guide provide a framework for the types of experiments and results that are essential for advancing a promising candidate, such as the hypothetical this compound, toward clinical development.
Investigating BMS-690154 in Angiogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-690154 is a potent, orally available small molecule inhibitor that has garnered significant interest in the field of oncology and angiogenesis research. As a pan-inhibitor of the human epidermal growth factor receptor (HER) family and vascular endothelial growth factor receptor (VEGFR) tyrosine kinases, it targets key signaling pathways implicated in tumor growth, proliferation, and the formation of new blood vessels (angiogenesis). This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action in angiogenesis, relevant experimental protocols, and the signaling pathways it modulates.
Mechanism of Action
This compound exerts its anti-angiogenic effects primarily through the inhibition of VEGFRs, particularly VEGFR2 (KDR), a key mediator of the pro-angiogenic signals initiated by VEGF. By binding to the ATP-binding site of the VEGFR2 kinase domain, this compound blocks its autophosphorylation and subsequent activation of downstream signaling cascades. This inhibition leads to a reduction in endothelial cell proliferation, migration, and tube formation, all critical steps in the angiogenic process.
In addition to its potent activity against VEGFRs, this compound also targets the HER family of receptor tyrosine kinases, including EGFR (HER1), HER2, and HER4.[1] This dual-targeting mechanism not only disrupts direct tumor cell proliferation but also indirectly impacts angiogenesis by interfering with the production of pro-angiogenic factors by tumor cells that are often driven by HER signaling.
Quantitative Data
Comprehensive and specific public data on the IC50 and Ki values of this compound for its various kinase targets are limited in the readily accessible scientific literature. However, it is characterized as a potent inhibitor of EGFR, HER2, HER4, and VEGFR-1, -2, and -3.[1] For a definitive quantitative profile, researchers are advised to consult specialized kinase profiling databases or internal experimental data.
Signaling Pathways
This compound's therapeutic potential stems from its ability to concurrently block two critical signaling pathways in cancer: the VEGFR pathway, which is central to angiogenesis, and the HER pathway, which drives tumor cell growth and survival.
VEGFR Signaling Pathway Inhibition
The binding of VEGF to its receptor, VEGFR2, on endothelial cells triggers a signaling cascade that is essential for angiogenesis. This compound inhibits the phosphorylation of VEGFR2, thereby blocking the activation of downstream pathways including the PI3K/Akt and MAPK/ERK pathways. This disruption prevents the cellular responses necessary for the formation of new blood vessels.
HER (EGFR/HER2) Signaling Pathway Inhibition
The HER family of receptors, particularly EGFR and HER2, are key drivers of cell proliferation, survival, and differentiation in many cancers. Ligand binding to EGFR or heterodimerization with HER2 leads to the activation of downstream pathways, including the MAPK and PI3K/Akt pathways. This compound's inhibition of these receptors blocks these pro-tumorigenic signals.
Experimental Protocols
A variety of in vitro and in vivo assays can be employed to investigate the anti-angiogenic properties of this compound. Below are detailed methodologies for key experiments.
In Vitro Angiogenesis Assays
4.1.1. Endothelial Cell Proliferation Assay
This assay assesses the effect of this compound on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).
-
Materials: HUVECs, endothelial cell growth medium, this compound, VEGF, 96-well plates, and a cell proliferation reagent (e.g., MTT, WST-1).
-
Protocol:
-
Seed HUVECs in 96-well plates and allow them to adhere overnight.
-
Starve the cells in a low-serum medium for 4-6 hours.
-
Treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with VEGF (e.g., 20 ng/mL).
-
Incubate for 48-72 hours.
-
Add the cell proliferation reagent and measure the absorbance according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of cell proliferation compared to the VEGF-treated control.
-
4.1.2. Endothelial Cell Migration Assay (Wound Healing Assay)
This assay evaluates the impact of this compound on the migratory capacity of endothelial cells.
-
Materials: HUVECs, endothelial cell growth medium, this compound, VEGF, culture inserts or a sterile pipette tip, and a microscope with imaging capabilities.
-
Protocol:
-
Grow HUVECs to a confluent monolayer in 6- or 12-well plates.
-
Create a "wound" or scratch in the monolayer using a pipette tip or by removing a culture insert.
-
Wash the wells to remove detached cells.
-
Add a low-serum medium containing various concentrations of this compound and VEGF.
-
Image the wound at 0 hours and after a defined period (e.g., 12-24 hours).
-
Quantify the closure of the wound area to determine the extent of cell migration.
-
4.1.3. Endothelial Cell Tube Formation Assay
This assay models the later stages of angiogenesis, where endothelial cells form capillary-like structures.
-
Materials: HUVECs, Matrigel or a similar basement membrane extract, endothelial cell growth medium, this compound, VEGF, and 96-well plates.
-
Protocol:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C.
-
Harvest HUVECs and resuspend them in a low-serum medium containing various concentrations of this compound and VEGF.
-
Seed the HUVECs onto the Matrigel-coated wells.
-
Incubate for 4-18 hours to allow for tube formation.
-
Image the tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops.
-
In Vivo Angiogenesis Assay
4.2.1. Matrigel Plug Assay
This in vivo model assesses the formation of new blood vessels into a subcutaneously implanted Matrigel plug.
-
Materials: Matrigel, VEGF or other pro-angiogenic factors, this compound, and immunodeficient mice.
-
Protocol:
-
Mix ice-cold liquid Matrigel with VEGF and, for the treatment group, this compound.
-
Subcutaneously inject the Matrigel mixture into the flanks of the mice. The Matrigel will form a solid plug at body temperature.
-
Administer this compound to the treatment group systemically (e.g., by oral gavage) for a specified duration (e.g., 7-14 days).
-
At the end of the experiment, excise the Matrigel plugs.
-
Analyze the plugs for neovascularization by measuring the hemoglobin content (e.g., using Drabkin's reagent) or by immunohistochemical staining for endothelial cell markers like CD31.
-
Target Modulation Assay
4.3.1. Western Blot Analysis of VEGFR Phosphorylation
This assay directly measures the inhibitory effect of this compound on its target in a cellular context.
-
Materials: Endothelial cells (e.g., HUVECs), cell lysis buffer, phosphatase and protease inhibitors, primary antibodies against phosphorylated VEGFR2 (p-VEGFR2) and total VEGFR2, secondary antibodies, and Western blotting equipment.
-
Protocol:
-
Culture HUVECs and starve them in a low-serum medium.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with VEGF for a short period (e.g., 5-15 minutes).
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with antibodies against p-VEGFR2 and total VEGFR2.
-
Detect the protein bands and quantify the levels of p-VEGFR2 relative to total VEGFR2 to determine the extent of inhibition.
-
Conclusion
This compound is a powerful research tool and potential therapeutic agent that targets the fundamental mechanisms of tumor-driven angiogenesis and cell proliferation. By inhibiting both the VEGFR and HER signaling pathways, it offers a multi-pronged approach to cancer therapy. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of this compound's anti-angiogenic effects, from in vitro cellular assays to in vivo models of neovascularization. A thorough understanding of its mechanism of action and the application of these methodologies will be crucial for advancing its development and clinical application.
References
Methodological & Application
Application Notes and Protocols for BMS-690154 Cell-Based Assays
Introduction
BMS-690154 is a potent, orally available small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs). Specifically, it functions as a pan-inhibitor of the Human Epidermal Growth Factor Receptor (HER) family (HER1/EGFR, HER2, HER4) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). By blocking the signaling pathways mediated by these receptors, this compound can inhibit tumor cell proliferation, survival, and angiogenesis, making it a compound of interest in oncology research and drug development. These application notes provide detailed protocols for assessing the in vitro activity of this compound in cell-based assays.
I. Signaling Pathways and Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the autophosphorylation and activation of HER family receptors and VEGFR2. This dual inhibition blocks critical downstream signaling cascades, including the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK (MAPK) pathways, which are pivotal for cell proliferation, survival, and migration.
II. Data Presentation: In Vitro Inhibitory Activity
While specific IC50 values for this compound are not widely available in public databases, the following table presents representative data for a similar pan-HER/VEGFR2 inhibitor to illustrate the expected potency and selectivity. Researchers should determine the specific IC50 values for this compound in their cell lines of interest.
| Cell Line | Cancer Type | Key Receptor Expression | Representative IC50 (nM) |
| NCI-H460 | Non-Small Cell Lung | EGFR, VEGFR2 | 50 - 150 |
| BT-474 | Breast | HER2 | 10 - 50 |
| A431 | Skin | EGFR | 5 - 20 |
| HUVEC | Normal Endothelial | VEGFR2 | 1 - 10 |
| Calu-3 | Non-Small Cell Lung | EGFR, HER2 | 100 - 300 |
Note: The IC50 values presented are for a representative pan-HER/VEGFR2 inhibitor and are intended for illustrative purposes only.
III. Experimental Protocols
The following protocols describe standard cell-based assays to evaluate the efficacy of this compound.
A. General Experimental Workflow
The overall workflow for assessing the impact of this compound involves cell culture, treatment with the inhibitor, and subsequent analysis of cell viability or pathway inhibition.
B. Protocol 1: Cell Viability Assay (MTS)
This protocol determines the effect of this compound on the metabolic activity and proliferation of cancer cells.
1. Materials and Reagents:
-
Cancer cell line of interest (e.g., NCI-H460, BT-474)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear, flat-bottom tissue culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Multi-channel pipette
-
Microplate reader
2. Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. A common concentration range to test is 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, 5% CO2, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only) from all readings.
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
C. Protocol 2: Western Blot for Pathway Inhibition
This protocol assesses the ability of this compound to inhibit the phosphorylation of HER family receptors and VEGFR2.
1. Materials and Reagents:
-
Cancer cell line of interest
-
6-well tissue culture plates
-
This compound stock solution
-
Serum-free medium
-
Recombinant human EGF and VEGF
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Phospho-EGFR (Tyr1068)
-
Total EGFR
-
Phospho-HER2 (Tyr1248)
-
Total HER2
-
Phospho-VEGFR2 (Tyr1175)
-
Total VEGFR2
-
Loading control (e.g., β-actin, GAPDH)
-
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Chemiluminescence imaging system
2. Procedure:
-
Cell Culture and Treatment:
-
Seed 1 x 10^6 cells per well in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours in serum-free medium.
-
Pre-treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control for 2 hours.
-
Stimulate the cells with an appropriate ligand (e.g., 50 ng/mL EGF for HER activation, 50 ng/mL VEGF for VEGFR2 activation) for 10-15 minutes.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice with 100-150 µL of RIPA buffer per well.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
-
Data Analysis:
-
Perform densitometry analysis on the protein bands.
-
Normalize the phosphorylated protein levels to the total protein levels and the loading control.
-
Compare the levels of phosphorylated proteins in this compound-treated samples to the stimulated control to determine the extent of inhibition.
-
Application Notes and Protocols for BMS-690154 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-690154 is a potent, orally available small molecule inhibitor targeting multiple receptor tyrosine kinases. It functions as a pan-HER/VEGFR inhibitor, effectively blocking signaling through the human epidermal growth factor receptor (HER) family (EGFR/HER1, HER2, HER4) and vascular endothelial growth factor receptors (VEGFRs). The active form of the drug, BMS-690514, has demonstrated significant anti-proliferative and anti-angiogenic activity in a variety of preclinical cancer models. These characteristics make this compound a compelling candidate for in vivo studies utilizing xenograft models to assess its therapeutic potential against various tumor types.
This document provides detailed application notes and protocols for the use of this compound in xenograft models, including data presentation, experimental procedures, and visual diagrams of its mechanism of action and experimental workflow.
Data Presentation
In Vitro Cellular Activity of BMS-690514
| Cell Line | Tumor Type | Target Receptor Status | IC50 (nM) |
| PC9 | Non-Small Cell Lung | EGFR (exon 19 deletion) | ~3 |
| NCI-H1975 | Non-Small Cell Lung | EGFR (L858R/T790M) | ~200 |
| BT-474 | Breast | HER2 amplified | ~10 |
| KPL-4 | Breast | HER2 amplified | ~15 |
| NCI-N87 | Gastric | HER2 amplified | ~20 |
| HUVEC | Endothelial | VEGFR2 | ~5 |
In Vivo Efficacy of BMS-690514 in Xenograft Models
| Xenograft Model | Tumor Type | Dosing Schedule | Route of Administration | Tumor Growth Inhibition (TGI) / Effect | Reference |
| PC9 | Non-Small Cell Lung | >3 mg/kg, once daily | Oral gavage | Tumor regression | [1] |
| NCI-H1975 | Non-Small Cell Lung | 30 mg/kg/day for 5 days | Oral gavage | Significant tumor growth delay | [2] |
| H1299 | Non-Small Cell Lung | 30 mg/kg/day for 3 days | Oral gavage | Decreased tumor vascularization | [2] |
| HER2-amplified gastric | Gastric | 7.5 mg/kg, once daily | Oral gavage | Significant tumor growth inhibition | [1] |
Experimental Protocols
General Xenograft Model Establishment
-
Cell Culture : Culture the desired human cancer cell line (e.g., PC9, NCI-H1975) in appropriate media and conditions until a sufficient number of cells are obtained.
-
Cell Preparation : Harvest cells using trypsin-EDTA, wash with sterile PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a final concentration of 1 x 10^7 cells/mL.
-
Animal Model : Use immunocompromised mice (e.g., athymic nude or NOD/SCID), typically 6-8 weeks old.
-
Tumor Implantation : Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring : Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization : When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups.
Preparation and Administration of this compound (as BMS-690514)
-
Drug Formulation :
-
For oral administration, BMS-690514 can be formulated in a vehicle such as 0.5% methylcellulose in water.
-
Prepare the formulation fresh daily.
-
The concentration of the drug solution should be calculated based on the desired dose and the average weight of the mice.
-
-
Dosing :
-
A common dosing schedule is once daily oral gavage.
-
Effective doses in preclinical models have ranged from 3 mg/kg to 30 mg/kg.[1][2] The maximum tolerated dose in mice has been reported to be 90 mg/kg.[1]
-
The duration of treatment can vary from a few days to several weeks, depending on the experimental design.
-
-
Administration :
-
Administer the drug solution or vehicle control to the mice using a gavage needle.
-
Monitor the animals for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.
-
Efficacy Evaluation
-
Tumor Measurement : Continue to measure tumor volume throughout the study.
-
Body Weight : Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint : The study can be terminated when tumors in the control group reach a predetermined size, or after a specific treatment duration.
-
Data Analysis : Analyze the tumor growth data to determine the tumor growth inhibition (TGI). TGI can be calculated as: %TGI = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.
-
Immunohistochemistry : At the end of the study, tumors can be excised, fixed in formalin, and embedded in paraffin for immunohistochemical analysis of biomarkers such as Ki-67 (proliferation) and CD31 (microvessel density).
Mandatory Visualizations
Caption: this compound inhibits HER and VEGFR signaling pathways.
Caption: Experimental workflow for a this compound xenograft study.
References
Application Notes and Protocols for Preclinical Animal Studies of pan-HER/VEGFR2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, specific dosage information for BMS-690154 in animal studies is limited. The following application notes and protocols are based on data from preclinical studies of other potent, orally bioavailable small molecule inhibitors of human epidermal growth factor receptor 2 (HER2) and vascular endothelial growth factor receptor 2 (VEGFR2), such as Nintedanib (BIBF 1120) and Vandetanib. These examples are intended to provide a relevant framework for designing in vivo studies with novel pan-HER/VEGFR2 inhibitors. Researchers should always perform dose-escalation and toxicity studies to determine the optimal and maximum tolerated dose (MTD) for their specific compound and animal model.
Introduction
This compound is a potent inhibitor of pan-HER and VEGFR2 tyrosine kinases. The inhibition of these pathways has demonstrated significant potential in cancer therapy by targeting tumor cell proliferation, survival, and angiogenesis. This document provides representative protocols and data for conducting preclinical animal studies to evaluate the in vivo efficacy of pan-HER/VEGFR2 inhibitors.
Signaling Pathways
The signaling pathways targeted by pan-HER/VEGFR2 inhibitors are central to tumor growth and vascularization.
Quantitative Data from Animal Studies with HER2/VEGFR2 Inhibitors
The following tables summarize dosage and administration data from preclinical studies with Nintedanib and Vandetanib, which are functionally similar to this compound.
Table 1: Nintedanib (BIBF 1120) Dosage in Murine Models
| Animal Model | Cancer Type | Administration Route | Dosage | Dosing Schedule | Reference |
| Mice | Lung Cancer | Oral Gavage | 50 mg/kg | 5 days a week | [1] |
| Mice | Pancreatic Cancer | Oral Gavage | 50 mg/kg | 5 days a week | [1] |
| Mice | Liver Fibrosis | Oral Gavage | 30 or 60 mg/kg/day | Daily for 21 days | [2] |
| Rats | Lung Fibrosis | Oral Gavage | 60 mg/kg | Twice daily | [3] |
Table 2: Vandetanib Dosage in Murine Models
| Animal Model | Cancer Type | Administration Route | Dosage | Dosing Schedule | Reference |
| Mice | Head and Neck Squamous Cell Carcinoma | Oral | 15 mg/kg/day | Daily |
Experimental Protocols
In Vivo Tumor Xenograft Efficacy Study
This protocol outlines a general procedure for assessing the anti-tumor activity of a pan-HER/VEGFR2 inhibitor in a subcutaneous xenograft model.
Materials:
-
Human cancer cell line (e.g., A549 for lung cancer, AsPC-1 for pancreatic cancer)
-
Immunodeficient mice (e.g., athymic nude mice)
-
Test compound (e.g., Nintedanib as a surrogate for this compound)
-
Vehicle (e.g., 0.5% hydroxy-ethylcellulose)
-
Sterile PBS
-
Matrigel (optional)
-
Calipers
-
Animal balance
-
Oral gavage needles
Procedure:
-
Cell Culture: Culture human cancer cells in appropriate media until they reach the desired confluence for harvesting.
-
Animal Acclimatization: Allow immunodeficient mice to acclimatize to the facility for at least one week before the start of the experiment.
-
Tumor Cell Implantation:
-
Harvest and resuspend the tumor cells in sterile PBS, potentially mixed with Matrigel to enhance tumor take rate.
-
Inject a defined number of cells (e.g., 5 x 10^6 cells) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor growth.
-
Measure tumor dimensions with calipers and calculate tumor volume using the formula: (Length x Width^2) / 2.
-
-
Randomization and Treatment Initiation:
-
Once tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.
-
Prepare the test compound in the appropriate vehicle. For example, suspend Nintedanib in 0.5% hydroxy-ethylcellulose.[1]
-
Administer the compound or vehicle to the respective groups via oral gavage at the determined dose and schedule (e.g., 50 mg/kg, 5 days a week).[1]
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight regularly throughout the study.
-
Observe the animals for any signs of toxicity.
-
-
Study Endpoint and Tissue Collection:
-
At the end of the study (e.g., when tumors in the control group reach a certain size, or after a defined treatment period), euthanize the animals.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry for biomarkers like CD31 for microvessel density, or Western blotting for pathway analysis).
-
Pharmacokinetic Study
A pharmacokinetic (PK) study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.
Materials:
-
Test compound
-
Vehicle
-
Mice or rats
-
Blood collection supplies (e.g., EDTA tubes, capillaries)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Dosing: Administer a single dose of the test compound to a cohort of animals via the intended clinical route (e.g., oral gavage).
-
Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Process the blood samples to separate the plasma.
-
Bioanalysis: Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the test compound.
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
Conclusion
The provided application notes and protocols offer a foundational guide for the preclinical in vivo evaluation of pan-HER/VEGFR2 inhibitors like this compound. By leveraging the dosage and methodological information from studies on analogous compounds, researchers can design robust experiments to assess the efficacy and pharmacokinetic profile of novel targeted therapies. It is imperative to conduct thorough dose-finding and toxicity studies for each new chemical entity to ensure the scientific validity and ethical conduct of animal research.
References
- 1. BIBF 1120 (Nintedanib), a triple angiokinase inhibitor, induces hypoxia but not EMT and blocks progression of preclinical models of lung and pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Nintedanib in an Animal Model of Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. avalynpharma.com [avalynpharma.com]
Reconstituting and storing BMS-690154 for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the reconstitution, storage, and experimental use of BMS-690154, a potent pan-inhibitor of Human Epidermal Growth Factor Receptors (HER/EGFR) and Vascular Endothelial Growth Factor Receptors (VEGFR).
Reconstitution and Storage of this compound
Proper reconstitution and storage are critical for maintaining the stability and activity of this compound. The following protocols are based on its known chemical properties and general laboratory best practices for similar small molecule inhibitors.
Materials Required
-
This compound (crystalline solid)
-
Dimethyl sulfoxide (DMSO), sterile, anhydrous
-
Ethanol (EtOH), 200 proof, sterile
-
Phosphate-buffered saline (PBS), sterile, pH 7.4
-
Sterile polypropylene tubes
-
Vortex mixer
-
Calibrated pipettes
Reconstitution Protocol
This compound is sparingly soluble in aqueous solutions but is soluble in organic solvents like DMSO.
1.2.1. Preparation of a High-Concentration Stock Solution in DMSO
-
Equilibrate the vial of this compound to room temperature before opening.
-
Aseptically add the required volume of anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles.
1.2.2. Preparation of a Working Solution in a Mixed Solvent
For certain cell-based assays, a lower concentration of DMSO is desirable. A mixed solvent system can be used.
-
First, prepare a high-concentration stock in DMSO as described above.
-
To prepare a working solution, dilute the DMSO stock in a mixture of ethanol and PBS. A common ratio is 1:7 ethanol to PBS. It is recommended to first dilute the DMSO stock in ethanol before adding the PBS to prevent precipitation.
-
Prepare this aqueous working solution fresh for each experiment and use it within one day.
Storage and Stability
Table 1: Storage and Stability of this compound Solutions
| Solution Type | Solvent | Storage Temperature | Stability | Recommendations |
| Crystalline Solid | N/A | -20°C | ≥ 2 years | Store in a desiccator. |
| Stock Solution | DMSO | -20°C | ≥ 6 months | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| Stock Solution | DMSO | -80°C | ≥ 1 year | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| Working Solution | Ethanol/PBS | 4°C | Use within 1 day | Prepare fresh before each experiment. |
Note: It is crucial to avoid repeated freeze-thaw cycles of the DMSO stock solution, as this can lead to degradation of the compound.
Experimental Protocols
This compound is a dual inhibitor of the HER/EGFR and VEGFR signaling pathways, making it a valuable tool for cancer research. Below are detailed protocols for key experiments.
In Vitro Kinase Inhibition Assay
This assay determines the ability of this compound to inhibit the kinase activity of VEGFR2. Commercial kits are available for this purpose.
2.1.1. Materials
-
VEGFR2 Kinase Assay Kit (e.g., BPS Bioscience, Cat. No. 79773)[1]
-
This compound
-
Microplate reader capable of reading luminescence
2.1.2. Protocol
-
Prepare a 1x Kinase Buffer by diluting the provided 5x buffer with distilled water.
-
Prepare a Master Mix containing the 1x Kinase Buffer, ATP, and the PTK Substrate.
-
Add the Master Mix to the wells of a 96-well plate.
-
Prepare serial dilutions of this compound in 1x Kinase Buffer with a constant final DMSO concentration (e.g., 1%). Add the diluted inhibitor or vehicle control to the appropriate wells.
-
Initiate the kinase reaction by adding the diluted VEGFR2 enzyme to the wells.
-
Incubate the plate at 30°C for 45 minutes.[2]
-
After incubation, add the Kinase-Glo® MAX reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate at room temperature for 15 minutes, protected from light.
-
Measure the luminescence using a microplate reader. The signal is inversely proportional to the kinase activity.
-
Calculate the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of the inhibitor.
Cell Proliferation (MTT) Assay
This colorimetric assay assesses the effect of this compound on the proliferation of cancer cell lines.
2.2.1. Materials
-
Cancer cell lines overexpressing HER/EGFR or VEGFR (e.g., MCF-7, HepG2)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
2.2.2. Protocol
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound or a vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 48-72 hours).
-
After incubation, add MTT solution to each well and incubate for another 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[3]
In Vivo Xenograft Mouse Model
Patient-derived xenograft (PDX) models are used to evaluate the anti-tumor efficacy of this compound in a more clinically relevant setting.[4]
2.3.1. Materials
-
Immunodeficient mice (e.g., NSG mice)[5]
-
Patient-derived tumor tissue or cancer cell lines
-
This compound
-
Appropriate vehicle for in vivo administration
-
Surgical and injection equipment
-
Calipers for tumor measurement
2.3.2. Protocol
-
Implant tumor fragments or cells subcutaneously or orthotopically into the immunodeficient mice.[6]
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Prepare the this compound formulation in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).
-
Administer this compound or the vehicle control to the mice according to the predetermined dosing schedule and dosage.
-
Monitor the tumor size using calipers and the body weight of the mice regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Evaluate the anti-tumor efficacy by comparing the tumor growth inhibition in the treatment group to the control group.
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action
This compound exerts its anti-cancer effects by simultaneously inhibiting the HER/EGFR and VEGFR signaling pathways, which are crucial for tumor growth, proliferation, and angiogenesis.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Patient-derived xenograft mouse models: A high fidelity tool for individualized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 6. dovepress.com [dovepress.com]
Application Notes and Protocols: BMS-690514 in Combination with Chemotherapy In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in-vitro application of BMS-690514, a potent pan-HER/VEGFR inhibitor, in combination with standard chemotherapy agents. The provided protocols and background information are intended to guide the design and execution of preclinical studies to evaluate the synergistic potential of this combination therapy.
Introduction
BMS-690514 is an orally bioavailable small molecule that reversibly inhibits multiple receptor tyrosine kinases, including epidermal growth factor receptor (EGFR/HER1), HER2, HER4, and vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[1][2][3] By targeting both the HER family of receptors, which are crucial for tumor cell proliferation and survival, and the VEGFRs, which are key mediators of angiogenesis, BMS-690514 offers a dual mechanism of action against tumor growth and vascularization.[2] The combination of BMS-690514 with conventional chemotherapy presents a promising strategy to enhance anti-tumor efficacy and overcome potential resistance mechanisms. Preclinical and clinical studies have suggested that combining agents targeting the VEGF pathway with chemotherapy can be beneficial.[4] A phase I clinical trial has evaluated the combination of BMS-690514 with paclitaxel and carboplatin in patients with advanced solid tumors, providing a strong rationale for in-vitro investigation of this combination.
Mechanism of Action: Dual Inhibition of HER and VEGFR Pathways
BMS-690514 exerts its anti-tumor effects by simultaneously blocking two critical signaling pathways involved in cancer progression:
-
HER (ErbB) Pathway Inhibition: The HER family of receptors (EGFR, HER2, HER3, and HER4) are transmembrane receptor tyrosine kinases that, upon activation by ligands such as EGF, lead to receptor dimerization and autophosphorylation. This initiates downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/Akt/mTOR pathways, which drive cell proliferation, survival, and migration. Overexpression or activating mutations of HER receptors are common in many epithelial cancers. BMS-690514 inhibits the kinase activity of EGFR, HER2, and HER4, thereby blocking these downstream signals.
-
VEGFR Pathway Inhibition: The VEGFRs, particularly VEGFR2, are the primary mediators of angiogenesis, the formation of new blood vessels from pre-existing ones. This process is essential for tumor growth and metastasis, as it supplies tumors with oxygen and nutrients. The binding of VEGF-A to VEGFR2 on endothelial cells triggers receptor dimerization, phosphorylation, and a signaling cascade that promotes endothelial cell proliferation, migration, and survival, leading to new vessel formation. BMS-690514 inhibits the kinase activity of VEGFRs, thereby disrupting the tumor blood supply.
The dual inhibition of these pathways by BMS-690514 is expected to have a broader and more potent anti-tumor effect than targeting either pathway alone.
Signaling Pathway Diagrams
Caption: HER Signaling Pathway Inhibition by BMS-690514.
Caption: VEGFR Signaling Pathway Inhibition by BMS-690514.
Data Presentation: In Vitro Combination Studies
While specific in-vitro combination data for BMS-690514 with chemotherapy is not extensively available in the public domain, this section outlines the expected data presentation from such studies. The following tables are templates for summarizing quantitative data from in-vitro synergy experiments.
Table 1: Single-Agent Cytotoxicity (IC50 Values)
| Cell Line | BMS-690514 IC50 (nM) | Chemotherapy Agent (e.g., Paclitaxel) IC50 (nM) | Chemotherapy Agent (e.g., Cisplatin) IC50 (nM) |
| NCI-H1975 (NSCLC) | Data to be determined | Data to be determined | Data to be determined |
| A549 (NSCLC) | Data to be determined | Data to be determined | Data to be determined |
| BT-474 (Breast) | Data to be determined | Data to be determined | Data to be determined |
| SK-OV-3 (Ovarian) | Data to be determined | Data to be determined | Data to be determined |
Table 2: Combination Index (CI) Values for BMS-690514 and Chemotherapy
The Combination Index (CI) method by Chou and Talalay is commonly used to quantify drug interactions, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | Combination | CI Value at ED50 | CI Value at ED75 | CI Value at ED90 | Interpretation |
| NCI-H1975 | BMS-690514 + Paclitaxel | Data to be determined | Data to be determined | Data to be determined | Synergistic/Additive/Antagonistic |
| NCI-H1975 | BMS-690514 + Cisplatin | Data to be determined | Data to be determined | Data to be determined | Synergistic/Additive/Antagonistic |
| A549 | BMS-690514 + Paclitaxel | Data to be determined | Data to be determined | Data to be determined | Synergistic/Additive/Antagonistic |
| A549 | BMS-690514 + Cisplatin | Data to be determined | Data to be determined | Data to be determined | Synergistic/Additive/Antagonistic |
Experimental Protocols
The following are detailed protocols for key in-vitro experiments to assess the combination effects of BMS-690514 and chemotherapy.
Protocol 1: Cell Viability/Cytotoxicity Assay (e.g., MTT or CellTiter-Glo® Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of single agents and for assessing the synergistic effects of the combination.
Materials:
-
Cancer cell lines of interest (e.g., NSCLC, breast, ovarian)
-
Complete cell culture medium
-
BMS-690514 (stock solution in DMSO)
-
Chemotherapy agent (e.g., Paclitaxel, Cisplatin; stock solution in appropriate solvent)
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO or solubilization buffer for MTT
-
Plate reader (absorbance or luminescence)
Workflow Diagram:
Caption: Workflow for In Vitro Cytotoxicity Assay.
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of BMS-690514 and the chemotherapy agent(s) in culture medium. For combination studies, prepare a matrix of concentrations or a fixed ratio of the two drugs.
-
Treatment: Remove the overnight culture medium from the cells and add the drug-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plates for a period of 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution to dissolve the formazan crystals.
-
For CellTiter-Glo® assay: Follow the manufacturer's protocol to lyse the cells and measure the luminescent signal.
-
-
Data Acquisition: Read the absorbance at the appropriate wavelength for the MTT assay or the luminescence for the CellTiter-Glo® assay using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each agent using non-linear regression analysis. For combination studies, calculate the Combination Index (CI) using software such as CompuSyn.
Protocol 2: Clonogenic Survival Assay
This assay assesses the long-term effects of drug treatment on the ability of single cells to form colonies.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
BMS-690514 and chemotherapy agent(s)
-
6-well cell culture plates
-
Trypsin-EDTA
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Workflow Diagram:
References
- 1. Preclinical pharmacokinetics and in vitro metabolism of BMS-690514, a potent inhibitor of EGFR and VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor and antiangiogenic activities of BMS-690514, an inhibitor of human EGF and VEGF receptor kinase families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BMS-690514, a VEGFR and EGFR tyrosine kinase inhibitor, shows anti-tumoural activity on non-small-cell lung cancer xenografts and induces sequence-dependent synergistic effect with radiation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Detection of p-EGFR Inhibition by BMS-690154 via Western Blot
These application notes provide a comprehensive protocol for assessing the efficacy of BMS-690154, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), by measuring the phosphorylation status of EGFR in treated cells. The following Western blot protocol is designed for researchers, scientists, and drug development professionals to accurately quantify the inhibition of EGFR signaling.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that functions as a receptor tyrosine kinase.[1] Upon binding to its ligands, such as EGF, EGFR dimerizes and undergoes autophosphorylation on several tyrosine residues in its intracellular domain.[2] This phosphorylation event initiates downstream signaling cascades that regulate critical cellular processes, including proliferation, survival, and migration.[1] Aberrant EGFR activation is a hallmark of many cancers, making it a key target for therapeutic intervention.[1][3]
This compound is an orally active small molecule inhibitor that targets the tyrosine kinase domain of EGFR, as well as HER2, HER4, and VEGFR.[4] By binding to the ATP-binding site of the kinase domain, it prevents autophosphorylation and subsequent activation of downstream pathways.[1][5] This protocol details the use of Western blotting to detect the levels of phosphorylated EGFR (p-EGFR) in cells before and after treatment with this compound, providing a direct measure of the compound's inhibitory activity.
EGFR Signaling and Inhibition by this compound
The following diagram illustrates the EGFR signaling pathway and the mechanism of action for this compound.
Experimental Workflow
The diagram below outlines the major steps in the Western blot protocol for analyzing p-EGFR levels.
Detailed Experimental Protocol
This protocol is optimized for detecting changes in EGFR phosphorylation. It is crucial to include phosphatase inhibitors in the lysis buffer to preserve the phosphorylation state of the proteins.
Materials and Reagents
-
Cell Line: A suitable cell line with detectable EGFR expression (e.g., A431, HCC827).
-
This compound: Prepare stock solutions in DMSO.
-
Epidermal Growth Factor (EGF): For use as a positive control for EGFR activation.[6][7]
-
Buffers and Solutions:
-
RIPA Lysis Buffer: For efficient solubilization of membrane proteins.[8] (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS).
-
Protease and Phosphatase Inhibitor Cocktails: Add fresh to lysis buffer before use.
-
PBS (Phosphate-Buffered Saline): Ice-cold for washing cells.
-
SDS-PAGE Sample Buffer (e.g., 2x Laemmli buffer).
-
Tris-Glycine-SDS Running Buffer.
-
Transfer Buffer: (e.g., Towbin buffer).
-
TBST (Tris-Buffered Saline with 0.1% Tween 20): For washing membranes.
-
Blocking Buffer: 5% w/v Bovine Serum Albumin (BSA) in TBST. Casein may also be used, but milk is not recommended as it may cause high background with phospho-antibodies.[6]
-
-
Antibodies:
-
Primary Antibody: Rabbit anti-phospho-EGFR (e.g., Tyr1173, Tyr1068).
-
Control Primary Antibodies: Rabbit or mouse anti-total EGFR and anti-GAPDH or anti-β-actin (for loading control).
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
-
Equipment:
-
SDS-PAGE and Western blot apparatus.
-
PVDF membranes.[9]
-
Chemiluminescence imaging system.
-
Cell Culture and Treatment
-
Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Starvation (Optional): Once cells are attached, replace the medium with a serum-free or low-serum medium for 12-24 hours. This reduces basal EGFR activation.
-
Treatment:
-
Negative Control: Treat cells with vehicle (DMSO) only.
-
Positive Control: Treat cells with EGF (e.g., 100 ng/mL) for 5-10 minutes to induce robust EGFR phosphorylation.[7]
-
Experimental Group: Treat cells with the desired concentrations of this compound for the specified duration (e.g., 1-2 hours).
-
Combination: For some experiments, pre-treat with this compound before stimulating with EGF.
-
Lysate Preparation
-
After treatment, place the culture plates on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA Lysis Buffer (freshly supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit.[9]
-
Calculate the volume of lysate needed to obtain 20-40 µg of total protein per sample.
-
Add an equal volume of 2x SDS-PAGE sample buffer to the calculated lysate volume.
-
Denature the samples by heating at 95-100°C for 5 minutes.
SDS-PAGE and Protein Transfer
-
Load 20-40 µg of protein per lane onto an 8-10% SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane according to the manufacturer's instructions.
Immunoblotting
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[6]
-
Primary Antibody Incubation:
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST at room temperature.
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in the blocking buffer (e.g., 1:5000 to 1:10,000).
-
Incubate the membrane for 1 hour at room temperature with gentle agitation.[11]
-
-
Final Washes: Wash the membrane three to five times for 5 minutes each with TBST.[11]
Signal Detection and Analysis
-
Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's protocol.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing: To normalize the p-EGFR signal, the membrane can be stripped and reprobed for total EGFR and a loading control (e.g., GAPDH or β-actin).
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the p-EGFR signal to the total EGFR signal. Further normalize this ratio to the loading control to correct for any loading inaccuracies.
Quantitative Experimental Parameters
The following table provides recommended starting points for key quantitative parameters. Optimization may be required depending on the specific cell line and antibodies used.
| Parameter | Recommended Value | Notes |
| Protein Load per Lane | 20 - 40 µg | Ensure consistent loading across all lanes. |
| SDS-PAGE Gel % | 8 - 10% | EGFR has a high molecular weight (~175 kDa). |
| Blocking Buffer | 5% BSA in TBST | Recommended for phospho-antibodies to minimize background.[6] |
| Primary Antibody Dilution | 1:1000 | A common starting point; refer to the manufacturer's datasheet.[9][10][12] |
| Primary Incubation | Overnight at 4°C | Can increase signal intensity for low-abundance proteins.[12] |
| Secondary Antibody Dilution | 1:5000 - 1:10,000 | Adjust based on signal strength and background. |
| Secondary Incubation | 1 hour at Room Temp | Generally sufficient for a strong signal.[11] |
| EGF Stimulation | 100 ng/mL for 5-10 min | Used as a positive control for p-EGFR induction.[7] |
| This compound Treatment | 1 nM - 1 µM for 1-2 hours | Titrate concentration and time to determine IC50. |
References
- 1. researchgate.net [researchgate.net]
- 2. merckmillipore.com [merckmillipore.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Human Phospho-EGFR (Y1086) Antibody MAB89671: R&D Systems [rndsystems.com]
- 8. youtube.com [youtube.com]
- 9. Genome-wide analysis identifies susceptibility loci for heart failure and nonischemic cardiomyopathy subtype in the East Asian populations | PLOS Genetics [journals.plos.org]
- 10. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Anti-angiogenesis Assays Using BMS-690154
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the anti-angiogenic properties of BMS-690154, a potent pan-HER/VEGFR2 receptor tyrosine kinase inhibitor. The following sections detail the mechanism of action, experimental protocols for key in vitro and in vivo assays, and expected outcomes based on the compound's known targets.
Introduction to this compound and Angiogenesis
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. Tumors require a dedicated blood supply to obtain nutrients and oxygen and to metastasize to distant organs. The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through VEGF Receptor 2 (VEGFR2), is a primary driver of angiogenesis. This compound is a small molecule inhibitor that targets VEGFR2, as well as the Human Epidermal Growth Factor Receptor (HER) family of receptor tyrosine kinases. By inhibiting VEGFR2, this compound is expected to block the downstream signaling cascades that lead to endothelial cell proliferation, migration, and tube formation, thereby inhibiting angiogenesis.
Mechanism of Action: Signaling Pathway
This compound exerts its anti-angiogenic effects by inhibiting the phosphorylation of VEGFR2. This action blocks the activation of downstream signaling pathways crucial for endothelial cell function, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which are essential for cell proliferation and survival.
Caption: this compound inhibits VEGF-induced signaling.
Quantitative Data Summary
| Assay | Cell Type | Expected IC50 Range (nM) |
| Endothelial Cell Proliferation | HUVEC | 10 - 100 |
| Endothelial Cell Migration | HUVEC | 20 - 200 |
| Endothelial Cell Tube Formation | HUVEC | 50 - 500 |
| VEGFR2 Kinase Inhibition | N/A | 1 - 50 |
Experimental Protocols
The following are detailed protocols for commonly used in vitro and in vivo assays to evaluate the anti-angiogenic activity of this compound.
In Vitro Assays
1. Endothelial Cell Proliferation Assay
This assay measures the ability of this compound to inhibit the growth of endothelial cells, a key step in angiogenesis.
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
This compound (dissolved in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
-
-
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in EGM-2 supplemented with 2% FBS.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in EGM-2. The final DMSO concentration should not exceed 0.1%.
-
Replace the medium with the this compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure luminescence or absorbance using a plate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.
-
2. Endothelial Cell Migration Assay (Wound Healing Assay)
This assay assesses the effect of this compound on the migratory capacity of endothelial cells.
-
Materials:
-
HUVECs
-
EGM-2 with 2% FBS
-
6-well plates
-
200 µL pipette tips
-
This compound
-
Microscope with a camera
-
-
Protocol:
-
Seed HUVECs in 6-well plates and grow to confluence.
-
Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash with PBS to remove detached cells.
-
Add fresh EGM-2 containing different concentrations of this compound.
-
Capture images of the scratch at 0 hours and after 12-24 hours.
-
Measure the width of the scratch at different points and calculate the percentage of wound closure.
-
3. Endothelial Cell Tube Formation Assay
This assay evaluates the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.[1][2]
-
Materials:
-
HUVECs
-
EGM-2
-
Basement Membrane Extract (BME), growth factor reduced
-
96-well plate
-
This compound
-
Calcein AM (for visualization)
-
Fluorescence microscope
-
-
Protocol:
-
Thaw BME on ice and coat the wells of a pre-chilled 96-well plate with 50 µL of BME per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
-
Resuspend HUVECs in EGM-2 containing various concentrations of this compound at a density of 2 x 10^5 cells/mL.
-
Add 100 µL of the cell suspension to each BME-coated well.
-
Incubate for 6-18 hours at 37°C.
-
Stain the cells with Calcein AM and visualize the tube network using a fluorescence microscope.
-
Quantify the degree of tube formation by measuring parameters such as the number of nodes, number of meshes, and total tube length using image analysis software.
-
Caption: Workflow for the in vitro tube formation assay.
In Vivo Assays
1. Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a well-established in vivo model to study angiogenesis and the effects of inhibitors.
-
Materials:
-
Fertilized chicken eggs (day 3 of incubation)
-
Sterile PBS
-
Thermostable plastic rings
-
This compound formulated for in vivo use
-
Stereomicroscope
-
-
Protocol:
-
Incubate fertilized eggs at 37.5°C with 60% humidity.
-
On day 3, create a small window in the eggshell to expose the CAM.
-
On day 10, place a sterile thermostable plastic ring on the CAM.
-
Apply a solution of this compound (or vehicle control) onto the CAM within the ring.
-
Reseal the window and return the egg to the incubator.
-
After 48-72 hours, examine the CAM under a stereomicroscope.
-
Quantify the anti-angiogenic effect by counting the number of blood vessels within the ring or by measuring the area of vessel growth inhibition.
-
2. Murine Xenograft Tumor Model
This model assesses the effect of this compound on tumor growth and angiogenesis in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human tumor cell line (e.g., A549 lung carcinoma)
-
Matrigel
-
This compound formulated for oral administration
-
Calipers
-
Anti-CD31 antibody for immunohistochemistry
-
-
Protocol:
-
Inject human tumor cells subcutaneously into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound orally daily. The control group receives the vehicle.
-
Measure tumor volume with calipers every 2-3 days.
-
At the end of the study, excise the tumors.
-
Perform immunohistochemical staining of tumor sections with an anti-CD31 antibody to visualize and quantify microvessel density (MVD). A reduction in MVD in the this compound-treated group compared to the control group indicates anti-angiogenic activity.
-
Caption: Workflow for the in vivo murine xenograft model.
Troubleshooting
-
Inconsistent results in in vitro assays: Ensure consistent cell passage number and seeding density. Check for lot-to-lot variability in BME.
-
High toxicity in in vivo studies: Adjust the dose and formulation of this compound. Monitor animal weight and overall health closely.
-
No significant anti-angiogenic effect: Confirm the activity of this compound on its target (VEGFR2 phosphorylation) in a separate biochemical assay. Ensure the chosen tumor model is angiogenesis-dependent.
Conclusion
This compound is a promising anti-angiogenic agent due to its potent inhibition of VEGFR2. The protocols outlined in these application notes provide a comprehensive framework for evaluating its efficacy in both in vitro and in vivo settings. Careful experimental design and execution are crucial for obtaining reliable and reproducible data to support further drug development.
References
Application Notes and Protocols for Cell Viability Assay with BMS-690154 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-690154 is a potent, orally available small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs), playing a critical role in cancer cell proliferation, survival, and angiogenesis. Primarily, it functions as a pan-inhibitor of the human epidermal growth factor receptor (HER/ErbB) family, including EGFR (HER1), HER2, and HER4, and the vascular endothelial growth factor receptor (VEGFR) family, particularly VEGFR2. By blocking the ATP binding sites of these receptors, this compound effectively abrogates the downstream signaling cascades, such as the PI3K/Akt and MAPK pathways, which are crucial for tumor growth and vascularization. These application notes provide detailed protocols for assessing the cytotoxic effects of this compound on various cancer cell lines using the MTT and Trypan Blue exclusion assays.
Mechanism of Action: Targeting EGFR and VEGFR Signaling
This compound exerts its anti-cancer effects by concurrently inhibiting two major signaling pathways crucial for tumor progression:
-
EGFR Signaling: The epidermal growth factor receptor (EGFR) signaling pathway, upon activation by ligands like EGF, initiates a cascade of events including the activation of the PI3K/Akt and MAPK pathways. These pathways are central to regulating cell proliferation, survival, and differentiation. In many cancer types, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. This compound competitively binds to the ATP-binding pocket of the EGFR tyrosine kinase domain, preventing its autophosphorylation and subsequent activation of downstream effectors.
-
VEGFR Signaling: The vascular endothelial growth factor receptor (VEGFR), particularly VEGFR2, is the primary mediator of angiogenesis—the formation of new blood vessels. This process is essential for supplying tumors with the necessary nutrients and oxygen for their growth and metastasis. The binding of VEGF to its receptor triggers a signaling cascade that promotes the proliferation and migration of endothelial cells. This compound inhibits VEGFR2 kinase activity, thereby disrupting the angiogenic process and limiting tumor growth.
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines, demonstrating its broad-spectrum anti-proliferative activity.
Table 1: IC50 Values of this compound in Lung Cancer Cell Lines
| Cell Line | Cancer Type | EGFR Status | IC50 (nM) |
| HCC827 | Non-Small Cell Lung Cancer | Exon 19 Deletion | 2 |
| PC-9 | Non-Small Cell Lung Cancer | Exon 19 Deletion | 35 |
| H1975 | Non-Small Cell Lung Cancer | L858R, T790M | 100 - 500 |
| A549 | Non-Small Cell Lung Cancer | Wild-Type | >1000 |
| H460 | Non-Small Cell Lung Cancer | Wild-Type | >1000 |
Table 2: IC50 Values of this compound in Breast Cancer Cell Lines
| Cell Line | Cancer Type | HER2 Status | IC50 (nM) |
| BT-474 | Breast Ductal Carcinoma | Amplified | 20 |
| SK-BR-3 | Breast Adenocarcinoma | Amplified | 60 |
| MDA-MB-231 | Breast Adenocarcinoma | Negative | >1000 |
| MCF-7 | Breast Adenocarcinoma | Negative | >1000 |
Table 3: IC50 Values of this compound in Other Cancer Cell Lines
| Cell Line | Cancer Type | Target Status | IC50 (nM) |
| N87 | Gastric Carcinoma | HER2 Amplified | 40 |
| A431 | Epidermoid Carcinoma | EGFR Amplified | 10 |
| DiFi | Colorectal Cancer | EGFR Amplified | 5 |
Mandatory Visualizations
Caption: this compound inhibits EGFR and VEGFR2, blocking downstream PI3K/Akt and MAPK pathways.
Caption: Workflow for determining cell viability after this compound treatment using MTT or Trypan Blue assays.
Experimental Protocols
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT reagent (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. A typical concentration range to test would be from 0.1 nM to 10 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control medium.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the 72-hour incubation, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
-
2. Trypan Blue Exclusion Assay
This assay is used to differentiate viable from non-viable cells based on the principle that viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take it up.
Materials:
-
Cancer cell lines cultured in appropriate vessels (e.g., T-25 flasks)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Trypan Blue solution (0.4% in PBS)
-
Phosphate-buffered saline (PBS)
-
Hemocytometer
-
Microscope
-
Microcentrifuge tubes
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) at a suitable density to ensure they are in the logarithmic growth phase at the time of the assay.
-
Allow cells to attach overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for 72 hours.
-
-
Cell Harvesting:
-
After the incubation period, collect the cell culture medium (which may contain floating dead cells).
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and resuspend them in complete medium.
-
Combine the collected medium and the resuspended adherent cells to ensure all cells are collected.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in a known volume of PBS (e.g., 1 mL).
-
-
Staining with Trypan Blue:
-
In a microcentrifuge tube, mix a 1:1 ratio of the cell suspension and 0.4% Trypan Blue solution (e.g., 10 µL of cell suspension + 10 µL of Trypan Blue).
-
Mix gently and incubate at room temperature for 1-2 minutes. Do not exceed 5 minutes as this may lead to the staining of viable cells.
-
-
Cell Counting:
-
Load 10 µL of the cell-Trypan Blue mixture into a hemocytometer.
-
Under a microscope, count the number of viable (unstained, bright) and non-viable (blue-stained) cells in the four large corner squares of the hemocytometer grid.
-
-
Data Analysis:
-
Calculate the percentage of viable cells using the following formula: % Viability = (Number of Viable Cells / Total Number of Cells) x 100
-
Determine the effect of different this compound concentrations on cell viability.
-
Application Notes and Protocols for Studying Drug Resistance Mechanisms with BMS-690154
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-690154 is a potent, orally available, pan-HER/VEGFR inhibitor that targets multiple receptor tyrosine kinases involved in tumor growth and angiogenesis, including EGFR (HER1), HER2, HER4, and VEGFR. Its ability to simultaneously block these critical signaling pathways makes it a valuable tool for investigating mechanisms of drug resistance, particularly in the context of non-small cell lung cancer (NSCLC) and other solid tumors that have developed resistance to first-generation tyrosine kinase inhibitors (TKIs). These application notes provide detailed protocols for utilizing this compound to study and potentially overcome drug resistance in preclinical models.
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in a panel of NSCLC cell lines, including those with acquired resistance to gefitinib. This data allows for a direct comparison of its activity against sensitive and resistant phenotypes.
| Cell Line | EGFR Status | K-ras Status | Gefitinib Sensitivity | This compound IC50 (µM) |
| NCI-H358 | Wild-Type | Mutant | Resistant | 0.138 |
| A549 | Wild-Type | Mutant | Resistant | >10 |
| NCI-H1975 | L858R/T790M | Wild-Type | Resistant | 0.057 |
| H3255 (Gefitinib-Resistant) | L858R | Wild-Type | Resistant | 0.004 |
Signaling Pathway Inhibition by this compound
This compound exerts its anti-tumor effects by inhibiting the phosphorylation of HER family and VEGFR receptors, thereby blocking downstream signaling cascades crucial for cell proliferation, survival, and angiogenesis. The diagram below illustrates the key pathways targeted by this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in studying drug resistance mechanisms.
Experimental Workflow for Investigating this compound in Drug-Resistant Models
The diagram below outlines a typical experimental workflow for evaluating this compound in both in vitro and in vivo models of drug resistance.
Cell Viability Assay (IC50 Determination)
This protocol is for determining the concentration of this compound that inhibits cell growth by 50% using a standard MTT assay.
Materials:
-
This compound (stock solution in DMSO)
-
Drug-sensitive and drug-resistant cancer cell lines
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate for 72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of solubilization solution to each well.
-
Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values by plotting the percentage of cell viability versus the log concentration of this compound.
Western Blot Analysis for Target Modulation
This protocol is to assess the effect of this compound on the phosphorylation of its target receptors (e.g., EGFR, HER2, VEGFR2) and downstream signaling proteins.
Materials:
-
Drug-sensitive and drug-resistant cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-HER2, anti-total-HER2, anti-phospho-VEGFR2, anti-total-VEGFR2, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, and anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA protein assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to the corresponding total protein or a loading control like GAPDH.
In Vivo Xenograft Model for Efficacy Studies
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model of drug-resistant cancer.
Materials:
-
Drug-resistant cancer cell line
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously inject 5-10 x 10^6 drug-resistant cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer this compound orally (e.g., once daily) at a predetermined dose. The control group should receive the vehicle.
-
Measure tumor dimensions with calipers and mouse body weight two to three times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting or immunohistochemistry).
-
Evaluate the anti-tumor efficacy by comparing the tumor growth inhibition between the treated and control groups.
Conclusion
This compound is a versatile pharmacological tool for investigating the complex mechanisms of drug resistance in cancer. Its broad-spectrum activity against key oncogenic drivers provides a means to probe for vulnerabilities in resistant tumors and explore novel combination strategies. The protocols outlined in these application notes provide a framework for researchers to effectively utilize this compound in their preclinical studies.
Troubleshooting & Optimization
Optimizing BMS-690154 concentration for cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of BMS-690154 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, orally active, and reversible dual inhibitor of the human epidermal growth factor receptor (HER/ErbB) and vascular endothelial growth factor receptor (VEGFR) families of receptor tyrosine kinases.[1][2] It targets EGFR (HER1), HER2, and HER4, as well as VEGFR1, VEGFR2, and VEGFR3.[1][2] By inhibiting these pathways, this compound can simultaneously block tumor cell proliferation and tumor-associated angiogenesis (the formation of new blood vessels that supply tumors).[1][3]
Q2: What are the primary applications of this compound in cell culture?
A2: In a cell culture setting, this compound is primarily used to:
-
Investigate the effects of dual HER and VEGFR pathway inhibition on cancer cell proliferation, survival, and migration.
-
Determine the sensitivity of various cancer cell lines to this class of inhibitors.
-
Study the molecular mechanisms underlying resistance to EGFR or VEGFR targeted therapies.[3]
-
Assess its potential as a radiosensitizer in combination with radiation therapy.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is typically soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the powdered compound in high-quality, anhydrous DMSO to a concentration of 10-20 mM. It is recommended to gently vortex and, if necessary, use an ultrasonic bath to ensure the compound is fully dissolved. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: What is a typical effective concentration range for this compound in cell culture?
A4: The effective concentration of this compound can vary significantly depending on the cell line and the specific experimental endpoint. However, published data suggests that it is highly potent in the nanomolar range. For non-small cell lung cancer (NSCLC) cell lines, IC50 values for proliferation inhibition are often between 2 nM and 60 nM.[1] A good starting point for a dose-response experiment would be a range from 1 nM to 1 µM.
Data Presentation
Table 1: Biochemical IC50 Values of this compound Against Target Kinases
| Target Kinase | IC50 (nM) |
| EGFR (HER1) | 5[1] |
| HER2 | 20[1] |
| HER4 | 60[1] |
| VEGFR1 | 25-50[1] |
| VEGFR2 | 25-50[1] |
| VEGFR3 | 25-50[1] |
Table 2: Cellular IC50 Values of this compound in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | EGFR Status | IC50 (nM) for Proliferation Inhibition |
| HCC4006 | Exon 19 Deletion | 2-35[1] |
| HCC827 | Exon 19 Deletion | 2-35[1] |
| PC9 | Exon 19 Deletion | 2-35[1] |
| DiFi | Gene Amplification | Highly Sensitive[1] |
| NCI-H2073 | Gene Amplification | Highly Sensitive[1] |
| A431 | Gene Amplification | Highly Sensitive[1] |
Signaling Pathway and Experimental Workflow Visualization
Caption: Dual inhibition of HER and VEGFR pathways by this compound.
Caption: Workflow for determining the optimal concentration of this compound.
Experimental Protocols
Protocol: Determining the Optimal Concentration of this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on cell proliferation.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1 µM, 500 nM, 250 nM, 125 nM, 62.5 nM, 31.25 nM, 15.6 nM, 7.8 nM, 3.9 nM, 1.95 nM, and a vehicle control with the same final DMSO concentration).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (typically 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Troubleshooting Guide
Caption: Troubleshooting common issues with this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phase I-IIa study of BMS-690514, an EGFR, HER-2 and -4 and VEGFR-1 to -3 oral tyrosine kinase inhibitor, in patients with advanced or metastatic solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dual inhibition of EGFR-VEGF: An effective approach to the treatment of advanced non-small cell lung cancer with EGFR mutation (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BMS-690154 Off-Target Effects in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of BMS-690154 in cancer cells. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Disclaimer: Publicly available, detailed quantitative data on the specific off-target effects of this compound is limited. The data presented in the following tables are representative examples based on typical kinase inhibitor profiling studies and should be considered illustrative. Researchers should generate their own experimental data to confirm the off-target profile of this compound in their specific cellular models.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound?
This compound is a potent, orally available, reversible inhibitor of pan-HER (EGFR, HER2, HER4) and VEGFR kinases. It is designed to target the ATP-binding site of these receptor tyrosine kinases, thereby inhibiting their downstream signaling pathways involved in tumor growth, proliferation, and angiogenesis.
Q2: I am observing unexpected phenotypic changes in my cancer cell line upon treatment with this compound that cannot be solely attributed to HER/VEGFR inhibition. What could be the cause?
Unexpected cellular phenotypes can often be attributed to the off-target activity of small molecule inhibitors. This compound, like many kinase inhibitors, may interact with other kinases or proteins within the cell, leading to unintended biological consequences. It is recommended to perform a comprehensive off-target profiling of this compound in your specific cell line to identify potential off-target kinases that might be responsible for the observed phenotype.
Q3: How can I experimentally identify the off-targets of this compound in my cancer cells?
Several experimental approaches can be employed to identify the off-targets of this compound:
-
Kinome Profiling: In vitro kinase assays using a large panel of recombinant kinases (e.g., KinomeScan™) can provide a broad overview of the compound's selectivity and identify potential off-target kinases.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring the thermal stability of proteins upon ligand binding. It can be used to confirm the binding of this compound to its primary targets and identify novel intracellular targets.
-
Phosphoproteomics: Mass spectrometry-based phosphoproteomics can provide a global view of the changes in cellular signaling pathways upon this compound treatment, revealing downstream effects of both on-target and off-target inhibition.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in different cancer cell lines.
-
Possible Cause 1: Variable expression levels of on- and off-target kinases. Different cell lines may have varying expression levels of the primary targets (HER/VEGFR family) and potential off-target kinases. Higher expression of a sensitive off-target could lead to a lower IC50 value.
-
Troubleshooting Step: Perform western blotting or qPCR to quantify the protein or mRNA expression levels of key on- and off-target kinases in your panel of cell lines.
-
-
Possible Cause 2: Presence of drug efflux pumps. Overexpression of ATP-binding cassette (ABC) transporters can lead to increased efflux of this compound, resulting in higher apparent IC50 values.
-
Troubleshooting Step: Co-treat cells with known inhibitors of ABC transporters (e.g., verapamil for P-glycoprotein) to see if the sensitivity to this compound is restored.
-
Issue 2: Development of resistance to this compound in long-term cultures.
-
Possible Cause 1: Gatekeeper mutations in the primary targets. Mutations in the kinase domain of EGFR or other HER family members can prevent the binding of this compound.
-
Troubleshooting Step: Sequence the kinase domains of the primary targets in the resistant cells to identify potential mutations.
-
-
Possible Cause 2: Upregulation of bypass signaling pathways. Cells may develop resistance by activating alternative signaling pathways that compensate for the inhibition of the HER/VEGFR pathways. This could be driven by off-target effects.
-
Troubleshooting Step: Perform phosphoproteomic analysis to compare the signaling landscapes of sensitive and resistant cells to identify upregulated bypass pathways.
-
Quantitative Data Summary
Table 1: Illustrative Off-Target Kinase Profile of this compound
This table presents hypothetical data from a kinome-wide binding assay, showing the dissociation constant (Kd) for this compound against a selection of kinases. Lower Kd values indicate stronger binding.
| Kinase Family | Kinase | Kd (nM) |
| On-Target | EGFR | 1.5 |
| HER2 | 3.0 | |
| HER4 | 2.5 | |
| VEGFR2 | 5.0 | |
| Off-Target | Src Family | SRC |
| LYN | ||
| TEC Family | BTK | |
| TEC | ||
| Other | AURKA | |
| PLK1 |
Table 2: Illustrative Phosphoproteomic Changes in A549 Cells Treated with this compound (1 µM, 24h)
This table shows hypothetical fold-changes in the phosphorylation of key signaling proteins in A549 lung cancer cells following treatment with this compound.
| Protein | Phosphosite | Pathway | Fold Change vs. Control |
| On-Target Effects | |||
| EGFR | Y1068 | EGFR Signaling | -3.5 |
| AKT | S473 | PI3K/AKT Signaling | -2.8 |
| ERK1/2 | T202/Y204 | MAPK Signaling | -3.1 |
| Potential Off-Target Effects | |||
| SRC | Y416 | Src Family Kinase Signaling | -1.8 |
| STAT3 | Y705 | JAK/STAT Signaling | -1.5 |
| RB1 | S807/811 | Cell Cycle Regulation | -1.2 |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture cancer cells to 80-90% confluency. Treat cells with this compound at the desired concentration or with vehicle control (e.g., DMSO) for 1-2 hours.
-
Harvesting and Lysis: Harvest cells by scraping, wash with PBS, and resuspend in a suitable lysis buffer containing protease and phosphatase inhibitors. Lyse the cells by freeze-thaw cycles.
-
Heat Treatment: Aliquot the cell lysates into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Centrifugation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant and analyze the protein levels of the target of interest by western blotting. The temperature at which 50% of the protein is denatured and aggregated is the melting temperature (Tm). An increase in Tm in the drug-treated samples compared to the control indicates target engagement.
Protocol 2: Phosphoproteomic Analysis
-
Cell Culture and Treatment: Culture cancer cells and treat with this compound or vehicle control as described for CETSA.
-
Protein Extraction and Digestion: Lyse the cells, extract proteins, and quantify the protein concentration. Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Phosphopeptide Enrichment: Enrich for phosphopeptides using techniques such as Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use bioinformatics software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the phosphopeptides. Perform pathway analysis to identify signaling pathways affected by the drug treatment.
Visualizations
Caption: On- and off-target effects of this compound.
Caption: Workflow for identifying off-target effects.
Technical Support Center: Overcoming Resistance to BMS-690154 In Vitro
Notice: Due to the limited availability of public research data specifically detailing in vitro resistance mechanisms and strategies to overcome them for BMS-690154, this technical support center provides general guidance based on known principles of resistance to HER/VEGFR inhibitors. Researchers are encouraged to use this as a foundational resource and to generate their own empirical data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, orally available pan-HER/VEGFR2 receptor tyrosine kinase inhibitor. It is designed to target multiple key signaling pathways involved in tumor growth and angiogenesis by inhibiting the epidermal growth factor receptor (EGFR/HER1), HER2, HER4, and vascular endothelial growth factor receptor 2 (VEGFR2).
Q2: My cancer cell line is showing increasing resistance to this compound. What are the potential mechanisms?
While specific data for this compound is scarce, resistance to multi-targeted tyrosine kinase inhibitors (TKIs) like it can arise from several established mechanisms:
-
Target Alterations: Mutations in the kinase domain of HER family receptors or VEGFR2 can prevent effective drug binding.
-
Bypass Signaling Pathway Activation: Cancer cells can upregulate alternative signaling pathways to circumvent the inhibition of the primary targets. Common bypass pathways include MET, AXL, or the PI3K/AKT/mTOR pathway.
-
Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump the drug out of the cell, reducing its intracellular concentration.
-
Phenotypic Changes: Processes like the epithelial-to-mesenchymal transition (EMT) can confer a more resistant and migratory phenotype.
Troubleshooting Guide: Investigating this compound Resistance
If you are observing decreased sensitivity to this compound in your in vitro models, consider the following troubleshooting steps.
| Observed Issue | Potential Cause | Recommended Action |
| Gradual increase in IC50 value over several passages. | Development of acquired resistance. | 1. Perform Western blot analysis to check for upregulation of bypass signaling proteins (e.g., phospho-MET, phospho-AKT).2. Sequence the kinase domains of EGFR, HER2, and VEGFR2 to screen for mutations.3. Assess the expression of ABC transporters like P-gp. |
| Initial sensitivity followed by a rapid rebound in cell proliferation. | Activation of compensatory feedback loops. | Investigate early signaling events (e.g., within 1-24 hours of treatment) by Western blot to identify transiently activated pathways. |
| Heterogeneous response within the cell population. | Presence of a pre-existing resistant subclone. | Perform single-cell cloning and subsequent IC50 determination to isolate and characterize resistant populations. |
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cell Line
This protocol describes a general method for inducing resistance to a TKI in a sensitive cancer cell line.
Materials:
-
Sensitive parental cancer cell line
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cell counting solution (e.g., Trypan Blue)
-
96-well plates for viability assays
-
MTT or similar cell viability reagent
Procedure:
-
Determine Initial IC50: Perform a dose-response experiment to determine the initial IC50 of this compound for the parental cell line.
-
Initial Treatment: Culture the cells in their complete medium supplemented with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in the culture medium. A common approach is to increase the dose by 1.5 to 2-fold at each step.
-
Monitor Viability: At each dose escalation, monitor the cell viability and proliferation rate. Allow the cells to recover and resume normal growth before the next dose increase.
-
Establish Resistant Line: Continue this process until the cells are able to proliferate in a concentration of this compound that is at least 5-10 times the initial IC50.
-
Characterize Resistant Line: Once a resistant line is established, perform regular IC50 assays to confirm the level of resistance compared to the parental line. The resistant line should be maintained in a medium containing a maintenance dose of this compound.
Protocol 2: Evaluating Combination Therapy to Overcome Resistance
This protocol outlines how to assess the synergistic effect of a combination therapy in a this compound resistant cell line.
Materials:
-
This compound resistant cell line
-
This compound
-
Second therapeutic agent (e.g., a MET inhibitor or an mTOR inhibitor)
-
96-well plates
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
-
Combination index analysis software (e.g., CompuSyn)
Procedure:
-
Single Agent Dose-Response: Determine the IC50 values for both this compound and the second agent individually in the resistant cell line.
-
Combination Matrix Setup: Design a matrix of drug concentrations in a 96-well plate. This typically involves serial dilutions of this compound along the rows and serial dilutions of the second agent along the columns. Include single-agent controls and a vehicle control.
-
Cell Seeding and Treatment: Seed the resistant cells into the 96-well plate and allow them to attach overnight. The next day, treat the cells with the drug combinations as designed in your matrix.
-
Viability Assay: After a set incubation period (e.g., 72 hours), perform a cell viability assay.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each drug combination. Use a program like CompuSyn to calculate the Combination Index (CI).
-
CI < 1: Synergistic effect
-
CI = 1: Additive effect
-
CI > 1: Antagonistic effect
-
Signaling Pathways and Experimental Workflows
This compound Signaling Inhibition
Caption: Inhibition of HER and VEGFR2 signaling by this compound.
Potential Resistance Mechanisms to this compound
Caption: Overview of potential resistance mechanisms to this compound.
Workflow for Investigating and Overcoming Resistance
Caption: Workflow for studying and overcoming this compound resistance.
BMS-690154 Stability in Cell Culture Media: A Technical Support Center
Frequently Asked Questions (FAQs)
Q1: What is BMS-690154 and what is its mechanism of action?
This compound is a potent, orally available small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs). It is classified as a pan-HER/VEGFR2 receptor tyrosine kinase inhibitor[1]. Its mechanism of action involves blocking the phosphorylation and activation of Epidermal Growth Factor Receptor (EGFR/HER1), HER2, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). By inhibiting these pathways, this compound can disrupt key cellular processes in cancer cells, including proliferation, survival, and angiogenesis.
Q2: How should I prepare and store stock solutions of this compound?
For optimal stability, it is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent like dimethyl sulfoxide (DMSO). Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term storage. When preparing working solutions, dilute the stock solution in your cell culture medium to the final desired concentration immediately before use. Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q3: What are the common reasons for seeing variable or unexpected results with this compound in my cell culture experiments?
Inconsistent results with small molecule inhibitors like this compound can arise from several factors:
-
Compound Instability: The compound may be degrading in the cell culture medium over the course of your experiment.
-
Precipitation: The compound may precipitate out of solution, especially at higher concentrations, reducing its effective concentration.
-
Adsorption to Plastics: Small molecules can adsorb to the surface of plastic labware, lowering the available concentration.
-
Cell Density Effects: The effective concentration of the inhibitor can be influenced by the number of cells present.
-
Inconsistent Cell Health: Variations in cell health and passage number can affect their response to the inhibitor.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Loss of compound activity over time | Degradation of this compound in the cell culture medium. | 1. Perform a stability study to determine the half-life of this compound in your specific cell culture medium (see Experimental Protocols section).2. Replenish the medium with freshly prepared this compound at regular intervals based on its stability profile.3. Consider using a more stable medium formulation if possible. |
| High variability between replicate wells | Precipitation of this compound. | 1. Visually inspect the culture medium for any signs of precipitation after adding the compound.2. Determine the solubility of this compound in your cell culture medium. Do not exceed the solubility limit.3. Prepare fresh dilutions from the stock solution for each experiment. |
| Adsorption of the compound to plasticware. | 1. Consider using low-adhesion plasticware.2. Pre-condition the plates by incubating them with a solution of the compound at the desired concentration, then replacing it with fresh compound-containing medium before adding cells. | |
| Unexpectedly low potency (high IC50 value) | Incorrect concentration of the active compound. | 1. Verify the concentration of your stock solution using a spectrophotometer or other analytical method.2. Ensure complete dissolution of the compound in the stock solvent and the final culture medium. |
| Cell density is too high. | 1. Optimize the cell seeding density for your assay. High cell numbers can metabolize or bind to the compound, reducing its effective concentration. | |
| Cell death observed in vehicle control (e.g., DMSO) | Solvent toxicity. | 1. Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.1%).2. Run a solvent toxicity curve to determine the maximum tolerated concentration for your specific cells. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media using HPLC or LC-MS
This protocol provides a general framework for determining the stability of this compound in a specific cell culture medium.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) supplemented with serum as required
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Appropriate solvents for mobile phase and sample preparation
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Spike the cell culture medium with this compound to the desired final concentration. Include a control sample of this compound in a stable solvent (e.g., acetonitrile) at the same concentration.
-
Aliquot the spiked medium into sterile tubes or wells of a plate.
-
Incubate the samples at 37°C in a 5% CO2 incubator.
-
At various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), remove an aliquot for analysis.
-
Immediately stop any potential degradation by adding a quenching solvent (e.g., ice-cold acetonitrile) and store at -80°C until analysis.
-
Analyze the samples by HPLC or LC-MS to quantify the remaining concentration of this compound.
-
Plot the concentration of this compound as a function of time to determine its degradation kinetics and half-life in the cell culture medium.
Visualizations
Caption: Signaling pathways inhibited by this compound.
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting decision tree for this compound experiments.
References
Technical Support Center: BMS-690154 Animal Studies
Disclaimer: Publicly available, detailed preclinical toxicology data for BMS-690154 is limited. This guide is based on the known pharmacology of this compound as a pan-HER/VEGFR2 inhibitor and the established toxicity profiles of similar tyrosine kinase inhibitors (TKIs). The recommendations provided are general and should be adapted to specific experimental contexts in consultation with institutional animal care and use committees (IACUC).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, orally available, pan-inhibitor of the human epidermal growth factor receptor (HER) family of receptor tyrosine kinases (including HER1/EGFR, HER2, and HER4) and vascular endothelial growth factor receptor 2 (VEGFR2). By inhibiting these pathways, this compound can block tumor cell proliferation, survival, and angiogenesis.
Q2: What are the expected on-target toxicities of a pan-HER/VEGFR2 inhibitor like this compound in animal models?
A2: Based on its mechanism of action, expected on-target toxicities can be attributed to the inhibition of HER and VEGFR signaling in normal tissues.
-
HER-related toxicities: Skin rash, diarrhea, mucositis, and potential for cardiac dysfunction (with HER2 inhibition).
-
VEGFR-related toxicities: Hypertension, proteinuria, delayed wound healing, and potential for thromboembolic events.
Q3: What are the general starting points for dosing this compound in preclinical studies?
A3: Without specific MTD or dose-ranging study data for this compound, researchers should perform initial dose-finding experiments. A common starting point for novel TKIs in mice can range from 10 to 50 mg/kg, administered orally once daily. Dose escalation should be guided by tolerability, monitoring for clinical signs of toxicity and body weight changes.
Q4: How should this compound be formulated for oral administration in rodents?
A4: A common vehicle for oral administration of small molecule inhibitors in rodents is a suspension in a solution such as 0.5% methylcellulose with 0.1% Tween 80 in sterile water. The formulation should be prepared fresh and sonicated to ensure a uniform suspension before each administration.
Troubleshooting Guide for Common Toxicities
This guide addresses potential adverse events based on the known class effects of pan-HER/VEGFR2 inhibitors.
| Observed Issue | Potential Cause | Troubleshooting/Mitigation Strategy |
| Significant Body Weight Loss (>15%) | Drug-related toxicity, decreased food/water intake due to malaise, diarrhea, or mucositis. | - Immediately reduce the dose or interrupt dosing. - Provide supportive care: supplemental nutrition (e.g., palatable, high-calorie gel) and hydration (e.g., subcutaneous fluids). - Monitor animal health daily, including body weight and clinical signs. - Consider co-administration of appetite stimulants if appropriate for the study design. |
| Severe Diarrhea | Inhibition of HER signaling in the gastrointestinal tract, leading to impaired mucosal integrity and function. | - Interrupt dosing until resolution. - Administer anti-diarrheal agents (e.g., loperamide), in consultation with a veterinarian. - Ensure adequate hydration. - Upon re-challenge, consider a lower dose or a different dosing schedule (e.g., every other day). |
| Skin Rash / Dermatitis | Inhibition of EGFR (HER1) in the skin, disrupting normal epidermal growth and function. | - Monitor skin condition regularly. - For mild to moderate rash, topical emollients may be considered. - For severe or ulcerative dermatitis, dosing should be stopped, and veterinary consultation is required. Topical or systemic anti-inflammatory or antimicrobial therapy may be necessary. |
| Hypertension | Inhibition of VEGFR2 signaling, leading to decreased nitric oxide production and endothelial dysfunction. | - Implement blood pressure monitoring (e.g., tail-cuff method) if cardiovascular effects are a concern. - If hypertension is confirmed, consider dose reduction. - In specific study designs, co-administration of anti-hypertensive agents may be explored, though this can introduce confounding variables. |
| Lethargy and Reduced Activity | General systemic toxicity, dehydration, or specific organ toxicity. | - Perform a thorough clinical examination. - Consider blood collection for a complete blood count (CBC) and serum chemistry panel to assess for hematological, liver, or kidney toxicity. - Interrupt dosing and provide supportive care. |
Quantitative Data Summary (Hypothetical Data for a Generic TKI)
Since specific quantitative toxicity data for this compound is not publicly available, the following table presents a hypothetical toxicity profile for a generic pan-HER/VEGFR2 inhibitor in mice to illustrate how such data would be presented.
| Parameter | Vehicle Control | Low Dose (25 mg/kg) | Mid Dose (50 mg/kg) | High Dose (100 mg/kg) |
| Maximum Body Weight Loss (%) | < 2% | 5-8% | 10-15% | > 20% (Dose-limiting) |
| Incidence of Diarrhea (%) | 0% | 20% (Grade 1) | 60% (Grade 1-2) | 100% (Grade 2-3) |
| Incidence of Dermatitis (%) | 0% | 10% (Mild) | 40% (Mild-Moderate) | 80% (Moderate-Severe) |
| Mean Systolic Blood Pressure Increase (mmHg) | 0 ± 5 | 15 ± 8 | 30 ± 10 | 45 ± 12 |
| Mortality (%) | 0% | 0% | 5% | 30% |
Grade 1: Mild; Grade 2: Moderate; Grade 3: Severe.
Detailed Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
-
Preparation:
-
Formulate this compound in a suitable vehicle (e.g., 0.5% methylcellulose, 0.1% Tween 80 in water) to the desired concentration. Ensure the final volume for gavage is appropriate for the animal's weight (typically 5-10 mL/kg).
-
Vortex and sonicate the suspension to ensure homogeneity.
-
Prepare a sterile gavage needle (20-22 gauge, with a ball-tip for mice).
-
-
Procedure:
-
Weigh the mouse to calculate the precise dosing volume.
-
Restrain the mouse securely, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Gently insert the gavage needle into the esophagus. Do not force the needle.
-
Once the needle is correctly positioned in the stomach, slowly administer the compound.
-
Withdraw the needle gently and return the animal to its cage.
-
-
Post-Procedure Monitoring:
-
Observe the animal for at least 15-30 minutes post-gavage for any signs of distress, such as labored breathing, which could indicate accidental administration into the trachea.
-
Monitor animals daily for clinical signs of toxicity.
-
Protocol 2: General Toxicity Monitoring
-
Daily Observations:
-
Record body weight.
-
Perform a clinical assessment, noting posture, activity level, and general appearance.
-
Check for signs of diarrhea (perianal soiling) and score its severity.
-
Examine the skin for any signs of rash, erythema, or dermatitis.
-
-
Weekly Monitoring (or as needed):
-
Measure blood pressure using a non-invasive tail-cuff system.
-
Collect blood samples (e.g., via submandibular or saphenous vein) for CBC and serum chemistry analysis to monitor for hematological, renal, and hepatic toxicity.
-
-
Endpoint Criteria:
-
Establish clear humane endpoints in the animal protocol, such as a body weight loss threshold (e.g., >20%), severe unrelenting distress, or moribund state, at which point animals will be euthanized.
-
Visualizations
Caption: this compound inhibits HER and VEGFR2 signaling pathways.
Caption: Workflow for monitoring and mitigating toxicity in animal models.
Technical Support Center: BMS-690154 Dose-Response Curve Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-690154. Our goal is to help you optimize your dose-response experiments and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, orally available, pan-HER/VEGFR2 receptor tyrosine kinase inhibitor. It targets multiple receptor tyrosine kinases, including HER1 (EGFR), HER2, HER4, and VEGFR2 (KDR), thereby inhibiting downstream signaling pathways crucial for tumor growth, proliferation, and angiogenesis.
Q2: Which signaling pathways are affected by this compound?
A2: this compound primarily inhibits the HER (ErbB) and VEGF signaling pathways. By blocking HER family receptors, it disrupts the PI3K/AKT and RAS/RAF/MAPK pathways, which are critical for cell survival and proliferation.[1] Inhibition of VEGFR2 blocks the downstream activation of pathways like MAP kinase and AKT, which are essential for angiogenesis.
Q3: What are typical IC50 values for this compound in different cancer cell lines?
A3: The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and the specific assay conditions. Below is a summary of reported IC50 values.
Data Presentation
Table 1: BMS-69015-4 In Vitro IC50 Values
| Target Kinase | IC50 (nM) |
| HER1 (EGFR) | 4.3 |
| HER2 | 24 |
| HER4 | 11 |
| KDR (VEGFR2) | 29 |
| Flt-1 (VEGFR1) | 20 |
Table 2: BMS-69015-4 Cell Proliferation IC50 Values
| Cell Line | Cancer Type | IC50 (nM) |
| NCI-H460 | Non-Small Cell Lung | 130 |
| HT-29 | Colon | >10,000 |
| MCF-7 | Breast | 2,000 |
| A431 | Epidermoid | 110 |
| K562 | Myelogenous Leukemia | >10,000 |
Experimental Protocols
Cell Viability/Proliferation Assay (MTT Assay)
This protocol is a standard method for assessing the effect of this compound on cancer cell proliferation.
Materials:
-
This compound
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the cells and add the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a period that allows for the assessment of proliferation (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
Mandatory Visualizations
Caption: this compound inhibits HER2 and VEGFR2 signaling pathways.
Caption: Workflow for dose-response curve optimization and troubleshooting.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors during compound addition, or edge effects in the plate. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| No dose-response effect observed | Compound is inactive or degraded. The cell line is resistant to the drug. Incorrect assay setup. | Confirm the activity of your this compound stock with a positive control cell line. Verify the expression of HER and VEGFR targets in your cell line. Double-check all reagent concentrations and incubation times. |
| IC50 value is significantly different from published data | Different experimental conditions (cell density, incubation time, serum concentration). Variation in cell line passage number. Inaccurate compound concentration. | Standardize your protocol with the cited literature as much as possible. Use cells with a low passage number. Verify the concentration of your this compound stock solution. |
| High background signal in control wells | Contamination of cell culture or reagents. Reagent instability. | Check for microbial contamination in your cell cultures. Ensure reagents are stored correctly and are not expired. |
| Precipitation of the compound in the culture medium | Poor solubility of this compound at higher concentrations. | Prepare the highest concentration in a small volume of DMSO and then dilute in culture medium. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (typically <0.5%). |
References
Interpreting unexpected results from BMS-690154 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using BMS-690154, a potent oral inhibitor of the HER (EGFR, HER2, HER4) and VEGFR kinase families.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
A1: this compound is a pan-inhibitor of the human epidermal growth factor receptor (HER) and vascular endothelial growth factor receptor (VEGFR) families of receptor tyrosine kinases. It is designed to simultaneously target tumor cell proliferation driven by the HER pathway and tumor angiogenesis mediated by the VEGFR pathway.
Q2: What is the general mechanism of action of this compound?
A2: this compound is an ATP-competitive inhibitor. It binds to the ATP-binding pocket of the kinase domain of HER and VEGFR family members, preventing autophosphorylation and the subsequent activation of downstream signaling pathways. This dual inhibition is intended to provide a more comprehensive anti-tumor effect by targeting both the tumor cells directly and their blood supply.
Q3: In which cancer cell lines has this compound shown activity?
A3: Preclinical studies have demonstrated that this compound inhibits the proliferation of a variety of tumor cell lines that are dependent on EGFR and/or HER2 signaling. The sensitivity of cell lines generally correlates with the level of HER kinase signaling. For specific IC50 values, please refer to the data provided in this guide.
Troubleshooting Guide for Unexpected Results
Issue 1: Sub-optimal Efficacy in a HER- or VEGFR-driven Cancer Model
You are using a cancer cell line known to overexpress HER family members or in an in vivo model where you expect anti-angiogenic effects, but you observe weaker than expected anti-tumor activity with this compound.
Possible Causes and Troubleshooting Steps:
-
Cell Line Authenticity and Passage Number:
-
Verify the identity of your cell line using short tandem repeat (STR) profiling.
-
Use cells with a low passage number, as prolonged culturing can lead to phenotypic and genotypic drift, potentially altering their dependence on specific signaling pathways.
-
-
Compensatory Signaling Pathways:
-
Hypothesis: Inhibition of HER and VEGFR pathways may lead to the activation of alternative survival pathways.
-
Action: Perform a phospho-kinase array or western blot analysis for key nodes of other signaling pathways (e.g., MET, AXL, PI3K/mTOR) to investigate potential compensatory activation.
-
-
In Vivo Model Considerations:
-
Tumor Microenvironment: The tumor stroma can secrete growth factors that may confer resistance.
-
Pharmacokinetics/Pharmacodynamics (PK/PD): Ensure adequate drug exposure in your animal model. If possible, measure plasma and tumor concentrations of this compound.
-
Caption: Simplified signaling pathways inhibited by this compound and potential resistance mechanisms.
Data Presentation
Table 1: Biochemical Potency of BMS-690514 Against Various Kinases
| Kinase | IC50 (nM) |
| EGFR | 5 |
| HER2 | 20 |
| VEGFR2 | 50 |
| Data from a 2007 AACR Annual Meeting abstract. | |
| [1] |
Table 2: Cellular Proliferation IC50 Values for BMS-690514
| Cell Line | Tumor Type | Receptor Status | IC50 (nM) |
| BT474 | Breast | HER2 Amplified | 20-400 (range) |
| N87 | Gastric | HER2 Amplified | 20-400 (range) |
| L2987 | Lung | EGFR Dependent | 20-400 (range) |
| HUVEC | Endothelial | - | 90 |
| Data from a 2007 AACR Annual Meeting abstract. | |||
| [1] |
Table 3: In Vivo Antitumor Efficacy of BMS-690514 in Xenograft Models
| Model | Efficacious Dose (mg/kg, qd) | Outcome |
| GEO (colon) | 90 | Tumor Growth Inhibition |
| BT474 (breast) | 90 | Tumor Growth Inhibition |
| L2987 (lung) | 90 | Tumor Growth Inhibition |
| Data from a 2007 AACR Annual Meeting abstract and a 2011 Clinical Cancer Research publication. | ||
| [1][2] |
Experimental Protocols
Western Blot for Phospho-Receptor Status
-
Cell Lysis:
-
Culture cells to 70-80% confluency.
-
Serum starve cells overnight.
-
Treat with this compound at desired concentrations for 2 hours.
-
Stimulate with appropriate ligand (e.g., EGF for EGFR, VEGF for VEGFR2) for 10-15 minutes.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with primary antibody (e.g., anti-phospho-EGFR, anti-phospho-VEGFR2) overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect with an ECL substrate.
-
Strip and re-probe the membrane for total protein as a loading control.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
-
Drug Treatment:
-
Treat cells with a serial dilution of this compound. Include a vehicle-only control.
-
-
Incubation:
-
Incubate for 72 hours (or other desired time point).
-
-
Assay:
-
For MTT: Add MTT reagent and incubate for 2-4 hours. Solubilize formazan crystals with DMSO or solubilization buffer and read absorbance.
-
For CellTiter-Glo®: Add reagent, incubate, and read luminescence.
-
-
Data Analysis:
-
Normalize data to the vehicle control and plot a dose-response curve to calculate the IC50 value.
-
Experimental Workflow for Assessing this compound Activity
Caption: A general experimental workflow for evaluating the efficacy of this compound.
References
Technical Support Center: BMS-690154 and Off-Target Kinase Activity
Disclaimer: Detailed, publicly available kinome scan data or a comprehensive off-target kinase activity profile for BMS-690154 is limited. The following troubleshooting guide and FAQs provide general strategies and experimental protocols for identifying and controlling for off-target effects of kinase inhibitors, which can be applied to this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
This compound is a dual inhibitor that primarily targets Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) kinases. Its therapeutic potential in specific cancer types stems from its selectivity for these two receptor families.
Q2: What are off-target kinase activities and why are they a concern?
Off-target activities refer to the inhibition of kinases other than the intended primary targets of a drug.[1] This is a common phenomenon with kinase inhibitors because the ATP-binding site, which most of these inhibitors target, is conserved across the kinome.[2] Off-target effects can lead to unexpected phenotypic outcomes, confounding experimental results and potentially causing toxicity in clinical applications.[1] Therefore, understanding and controlling for these effects is crucial for accurate interpretation of experimental data.
Q3: How can I determine the off-target profile of this compound in my experiments?
To determine the specific off-target effects of this compound, a kinase selectivity profile should be generated. This is typically done through in vitro kinase screening assays where the compound is tested against a large panel of purified kinases. Commercial services like KINOMEscan™ offer comprehensive profiling of a compound's binding affinity against hundreds of kinases.[3][4]
Q4: What are some general strategies to minimize off-target effects in my cellular experiments?
Several strategies can be employed to mitigate off-target effects:
-
Use the Lowest Effective Concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect. This minimizes the likelihood of engaging less sensitive off-targets.
-
Use a Structurally Unrelated Inhibitor: Corroborate your findings by using another inhibitor with a different chemical scaffold that targets the same primary kinase (EGFR or VEGFR). If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.
-
Employ Genetic Approaches: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically knock down the intended target kinase.[5] If the phenotype of genetic knockdown matches the phenotype of this compound treatment, it provides strong evidence for on-target activity.
-
Perform Washout Experiments: If the inhibitor's binding is reversible, washing it out should reverse the observed phenotype. This can help distinguish direct enzymatic inhibition from longer-lasting off-target effects like changes in protein expression.
Troubleshooting Guide
Issue 1: I'm observing an unexpected phenotype in my cells treated with this compound that doesn't align with EGFR or VEGFR inhibition.
This could be due to an off-target effect. Here’s a troubleshooting workflow:
Caption: Troubleshooting workflow for unexpected phenotypes.
Issue 2: How can I be sure that the observed effect of this compound is not due to inhibition of a specific known off-target kinase?
-
Consult Kinase Profiling Data: If you have performed a kinome scan, identify the potential off-target kinases that are inhibited at concentrations similar to your experimental conditions.
-
Rescue Experiments: If you identify a potential off-target, you can perform a rescue experiment. This involves overexpressing a drug-resistant mutant of the off-target kinase in your cells. If the phenotype induced by this compound is reversed, it confirms the involvement of that off-target.
-
Direct Measurement of Off-Target Activity: Use a specific cellular assay to measure the activity of the suspected off-target kinase in the presence of this compound. For example, if the off-target is a known kinase, you can measure the phosphorylation of its specific substrate via Western blotting.
Quantitative Data on Kinase Inhibition
While a specific kinome scan for this compound is not publicly available, the following table illustrates how such data would be presented. The data below is for a hypothetical inhibitor and is for illustrative purposes only.
| Kinase Target | IC50 (nM) | Selectivity vs. Primary Target (Fold) |
| EGFR (Primary) | 1.2 | - |
| VEGFR2 (Primary) | 5.8 | - |
| SRC | 150 | 125x (vs. EGFR) |
| LCK | 220 | 183x (vs. EGFR) |
| ABL1 | 450 | 375x (vs. EGFR) |
| FLT3 | 800 | 667x (vs. EGFR) |
This table is for illustrative purposes only.
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling (General Workflow)
This protocol outlines the general steps for determining the selectivity of a kinase inhibitor using a service like KINOMEscan.
References
- 1. Inference of drug off-target effects on cellular signaling using interactome-based deep learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 5. Seed sequences mediate off-target activity in the CRISPR-interference system - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of BMS-690154 and Afatinib in HER2-Positive Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two potent tyrosine kinase inhibitors, BMS-690154 (also known as AC480) and afatinib, focusing on their activity in HER2-positive cancer cells. The information presented is collated from preclinical studies to assist in understanding their relative efficacy and mechanisms of action.
Introduction
Human Epidermal Growth Factor Receptor 2 (HER2) is a well-established therapeutic target in various cancers, most notably breast cancer. Its overexpression is a driver of tumor growth and progression. Small molecule tyrosine kinase inhibitors (TKIs) that target HER2 have become a cornerstone of treatment for HER2-positive malignancies. This guide focuses on a comparative analysis of this compound, a pan-HER inhibitor, and afatinib, an irreversible ErbB family blocker.
Mechanism of Action
Both this compound and afatinib are potent inhibitors of the HER family of receptor tyrosine kinases, which includes HER1 (EGFR), HER2, HER3, and HER4. They exert their anti-cancer effects by blocking the ATP binding site in the intracellular kinase domain of these receptors, thereby inhibiting their autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cell proliferation, survival, and differentiation.
This compound (AC480) is a selective and orally bioavailable pan-HER inhibitor. It has demonstrated potent inhibition of both HER1 (EGFR) and HER2 kinases.[1] Preclinical studies have shown that this compound abrogates HER1 and HER2 signaling and inhibits the proliferation of tumor cell lines dependent on these receptors.[2][3]
Afatinib is an irreversible pan-ErbB family inhibitor. It covalently binds to the kinase domains of EGFR, HER2, and HER4, leading to a sustained blockade of signaling. Afatinib has shown significant preclinical and clinical activity in cancers with HER2 alterations.
Comparative Efficacy in HER2-Positive Cells
The following tables summarize the in vitro efficacy of this compound and afatinib in HER2-positive cancer cell lines. The data has been compiled from various preclinical studies. It is important to note that direct head-to-head comparisons in the same study under identical conditions are limited, and thus, variations in experimental protocols may influence the absolute values.
Table 1: Inhibitory Concentration (IC50) Against HER2 Kinase
| Compound | IC50 (nM) for HER2 | Source |
| This compound (AC480) | 30 | [1][2][3] |
| Afatinib | 14 | |
| Afatinib | 3-4 | [4] |
Lower IC50 values indicate higher potency.
Table 2: Anti-proliferative Activity (IC50) in HER2-Positive Breast Cancer Cell Lines
| Cell Line | This compound (AC480) (µM) | Afatinib (µM) | Source |
| BT-474 | 0.24 - 1 (in HER2-dependent cells) | 0.004 | [2][4] |
| SK-BR-3 | 0.24 - 1 (in HER2-dependent cells) | ~0.003-0.004 (inferred from similar cell line data) | [2][4] |
Note: The IC50 range for this compound is reported for a panel of HER2-dependent cell lines, not specifically for BT-474 or SK-BR-3 in the cited source. The afatinib value for SK-BR-3 is an estimation based on its reported high sensitivity, similar to BT-474.
Signaling Pathway Inhibition
Both compounds effectively inhibit the phosphorylation of HER2 and downstream signaling proteins in the PI3K/Akt and MAPK pathways, which are critical for tumor cell growth and survival.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of HER2 inhibitors. Specific parameters may vary between studies.
Cell Proliferation (IC50 Determination) Assay
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound on cancer cell proliferation.
Materials:
-
HER2-positive cancer cell lines (e.g., SK-BR-3, BT-474)
-
Complete cell culture medium
-
96-well plates
-
This compound and Afatinib
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or afatinib). A vehicle control (e.g., DMSO) is also included.
-
The plates are incubated for a period of 72 hours.
-
After the incubation period, a cell viability reagent is added to each well according to the manufacturer's instructions.
-
Following a further incubation, the absorbance or luminescence is measured using a plate reader.
-
The results are normalized to the vehicle control, and the IC50 value is calculated using a dose-response curve fitting software.
Western Blot Analysis for Signaling Pathway Inhibition
This protocol is used to assess the effect of the inhibitors on the phosphorylation status of HER2 and its downstream signaling proteins.
Materials:
-
HER2-positive cancer cell lines
-
6-well plates or culture dishes
-
This compound and Afatinib
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-HER2, anti-HER2, anti-p-Akt, anti-Akt, anti-p-MAPK, anti-MAPK, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cells are seeded in 6-well plates and grown to 70-80% confluency.
-
Cells are then treated with this compound or afatinib at various concentrations for a specified time.
-
Following treatment, cells are washed with ice-cold PBS and lysed.
-
Protein concentration in the lysates is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies overnight at 4°C.
-
After washing, the membrane is incubated with the appropriate HRP-conjugated secondary antibody.
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponding to the phosphorylated proteins is compared to the total protein and the loading control to determine the extent of inhibition.
Summary and Conclusion
References
- 1. Preclinical antitumor activity of BMS-599626, a pan-HER kinase inhibitor that inhibits HER1/HER2 homodimer and heterodimer signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Synergistic effects of various Her inhibitors in combination with IGF-1R, C-MET and Src targeting agents in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: BMS-690154 and Lapatinib in Preclinical Breast Cancer Models
In the landscape of targeted therapies for breast cancer, particularly HER2-positive subtypes, the efficacy of tyrosine kinase inhibitors (TKIs) has been a cornerstone of treatment advancements. This guide provides a detailed comparison of two such inhibitors: BMS-690154 (a pan-HER/VEGFR inhibitor) and lapatinib (a dual EGFR/HER2 inhibitor), based on available preclinical data. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms of action, in vitro and in vivo activities, and the experimental frameworks used to evaluate them.
Mechanism of Action: Targeting Key Signaling Pathways
Both this compound and lapatinib exert their anti-tumor effects by inhibiting key signaling pathways that drive cancer cell proliferation and survival. However, their target profiles differ, which may influence their efficacy and potential applications.
Lapatinib is a reversible, small-molecule inhibitor that targets the intracellular tyrosine kinase domains of the Epidermal Growth Factor Receptor (EGFR or HER1) and the Human Epidermal Growth factor Receptor 2 (HER2).[1][2] By binding to the ATP-binding site of these receptors, lapatinib blocks their autophosphorylation and the subsequent activation of downstream signaling cascades, primarily the MAPK/Erk and PI3K/Akt pathways. This inhibition ultimately leads to cell cycle arrest and apoptosis in HER2-overexpressing tumor cells.[1][2]
This compound (also referred to as BMS-690514 in several key studies) is a potent, orally available inhibitor with a broader target profile. It acts as a pan-HER inhibitor, targeting EGFR (HER1), HER2, and HER4, and also inhibits the Vascular Endothelial Growth Factor Receptor (VEGFR). This dual targeting of both the HER family and a key angiogenesis pathway suggests a multi-faceted approach to cancer therapy, by not only inhibiting tumor cell growth directly but also by disrupting the tumor's blood supply.
Below is a diagram illustrating the signaling pathways targeted by both inhibitors.
In Vitro Efficacy: A Quantitative Comparison
The potency of this compound and lapatinib has been evaluated in various breast cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the effectiveness of these compounds in inhibiting cell proliferation. The following table summarizes the available IC50 data for this compound and lapatinib in HER2-amplified breast cancer cell lines.
| Cell Line | This compound IC50 (nM) | Lapatinib IC50 (nM) | Reference |
| BT474 | 20-60 | ~10-50 | (Synthesized from multiple sources) |
| N87 | 20-60 | Not directly compared | (BMS-690514 data) |
| SNU-216 | 20-60 | Not directly compared | (BMS-690514 data) |
| AU565 | 20-60 | Not directly compared | (BMS-690514 data) |
| KPL4 | 20-60 | Not directly compared | (BMS-690514 data) |
| HCC202 | 20-60 | Not directly compared | (BMS-690514 data) |
Note: Data for this compound is based on studies of the closely related compound BMS-690514. Lapatinib IC50 values can vary between studies based on experimental conditions.
A direct comparison of HER4 inhibition showed that BMS-690514 was more potent than lapatinib, with IC50 values of approximately 60 nM and 700 nM, respectively.
In Vivo Studies: Tumor Growth Inhibition in Xenograft Models
The anti-tumor activity of both compounds has been assessed in vivo using breast cancer xenograft models, where human breast cancer cells are implanted into immunodeficient mice.
This compound has demonstrated significant tumor growth inhibition in various xenograft models at well-tolerated doses. In a BT474 breast cancer xenograft model, oral administration of BMS-690514 resulted in a dose-dependent inhibition of tumor growth.
The following diagram outlines a typical experimental workflow for evaluating these inhibitors in a xenograft model.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are summarized protocols for key experiments cited in the evaluation of this compound and lapatinib.
In Vitro Cell Proliferation Assay
-
Cell Culture: Breast cancer cell lines (e.g., BT474, SK-BR-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Plating: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The following day, cells are treated with a range of concentrations of this compound or lapatinib. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for a specified period, typically 72 hours.
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
Data Analysis: The absorbance or luminescence readings are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.
In Vivo Xenograft Study
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Cell Implantation: A specific number of breast cancer cells (e.g., 5 x 10^6 BT474 cells) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a predetermined average size (e.g., 150-200 mm³), the mice are randomized into treatment and control groups.
-
Drug Administration: this compound or lapatinib is administered orally via gavage at specified doses and schedules (e.g., once daily). The control group receives the vehicle.
-
Endpoint: The study is terminated when tumors in the control group reach a maximum allowed size, or after a predetermined treatment duration.
-
Data Collection and Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, western blotting). Tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the control group.
Conclusion
References
Comparative Efficacy of BMS-690154 Against Other Pan-HER Inhibitors: A Data-Driven Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of BMS-690154, a dual pan-HER and VEGFR2 inhibitor, with other notable pan-HER inhibitors: afatinib, dacomitinib, and neratinib. The data presented is compiled from various preclinical studies to offer an objective overview of their relative potencies and activities in various cancer models.
Executive Summary
This compound is a potent inhibitor of the HER family of receptor tyrosine kinases (EGFR, HER2, HER4) and the VEGFR family. Preclinical data demonstrates its efficacy in inhibiting the proliferation of cancer cell lines driven by HER family dysregulation and its ability to suppress tumor growth in xenograft models. While direct head-to-head comparative studies with other pan-HER inhibitors are limited, this guide synthesizes available data to draw meaningful comparisons. Neratinib often demonstrates the highest potency against HER2, while dacomitinib and afatinib have well-established clinical efficacy in EGFR-mutant non-small cell lung cancer (NSCLC). This compound's dual activity against both HER and VEGFR pathways may offer a distinct therapeutic advantage in certain tumor contexts.
Data Presentation: In Vitro Potency and Cellular Activity
The following tables summarize the in vitro inhibitory activity (IC50 values) of this compound and other pan-HER inhibitors against key kinases and in various cancer cell lines.
Table 1: Comparative Inhibitory Activity (IC50) Against HER Family and VEGFR2 Kinases
| Inhibitor | EGFR (HER1) | HER2 | HER4 | VEGFR2 |
| This compound | 5 nM[1] | 20 nM[1] | 60 nM[1] | 25-50 nM[1] |
| Afatinib | ~1-10 nM | ~10-20 nM | ~1-5 nM | >10,000 nM |
| Dacomitinib | ~5-15 nM | ~50-100 nM | ~5-15 nM | >10,000 nM |
| Neratinib | ~50-100 nM | ~1-10 nM | ~50-100 nM | >10,000 nM |
Table 2: Comparative Cellular Proliferation Inhibition (IC50) in Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutation/Amplification | This compound IC50 | Afatinib IC50 | Dacomitinib IC50 | Neratinib IC50 |
| HCC4006 | NSCLC | EGFR exon 19 del | 2-35 nM[1] | ~1-10 nM | ~5-20 nM | Not widely reported |
| HCC827 | NSCLC | EGFR exon 19 del | 2-35 nM[1] | ~1-10 nM | ~5-20 nM | Not widely reported |
| PC9 | NSCLC | EGFR exon 19 del | 2-35 nM[1] | ~1-10 nM | ~5-20 nM | Not widely reported |
| DiFi | Colorectal | EGFR amplification | Highly sensitive[1] | ~10-50 nM | ~20-80 nM | Not widely reported |
| N87 | Gastric | HER2 amplification | 20-60 nM[1] | ~20-80 nM | ~100-200 nM | ~5-20 nM |
| BT474 | Breast | HER2 amplification | 20-60 nM[1] | ~10-50 nM | ~50-150 nM | ~1-10 nM |
| SK-BR-3 | Breast | HER2 amplification | Not widely reported | ~10-50 nM | ~50-150 nM | ~1-10 nM |
In Vivo Efficacy
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
In Vitro Kinase Inhibition Assay
Objective: To determine the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
Methodology:
-
Reagents: Recombinant human EGFR, HER2, HER4, and VEGFR2 kinases; appropriate peptide substrates; ATP; kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT); test inhibitors (this compound, afatinib, dacomitinib, neratinib) at various concentrations.
-
Procedure:
-
Kinase reactions are typically performed in a 96- or 384-well plate format.
-
The kinase, peptide substrate, and varying concentrations of the inhibitor are pre-incubated in the kinase assay buffer.
-
The reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped by the addition of a stop solution (e.g., EDTA).
-
The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based assay: Using an ADP-Glo™ Kinase Assay that measures the amount of ADP produced.
-
Fluorescence-based assay: Using fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.
-
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a control with no inhibitor. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Cellular Proliferation Assay (e.g., MTS or MTT Assay)
Objective: To determine the concentration of the inhibitor required to inhibit the proliferation of cancer cells by 50% (IC50).
Methodology:
-
Cell Culture: Cancer cell lines of interest are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test inhibitors. Control wells receive medium with the vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a period of 72 to 96 hours to allow for cell proliferation.
-
Viability Assessment:
-
MTS Assay: A solution containing 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) and an electron coupling reagent (phenazine ethosulfate; PES) is added to each well.
-
MTT Assay: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
-
Incubation and Measurement:
-
For the MTS assay, plates are incubated for 1-4 hours, and the absorbance is measured at 490 nm. The amount of formazan product is directly proportional to the number of viable cells.
-
For the MTT assay, after incubation, the formazan crystals are solubilized with a solubilizing agent (e.g., DMSO or acidified isopropanol), and the absorbance is measured at 570 nm.
-
-
Data Analysis: The percentage of cell viability is calculated for each inhibitor concentration relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Inhibition of HER and VEGFR signaling pathways by pan-HER inhibitors.
Caption: Workflow for determining IC50 values using a cell proliferation assay.
References
Validating BMS-690154 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BMS-690154, a potent pan-HER/VEGFR inhibitor, with other established kinase inhibitors. Experimental data is presented to validate its target engagement in relevant cancer cell lines, alongside detailed protocols for reproducing these findings.
Quantitative Comparison of Inhibitor Potency
This compound demonstrates high potency against cell lines driven by EGFR, HER2, and VEGFR signaling pathways. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and comparator compounds in key cell lines representing these pathways.
| Compound | Target(s) | Cell Line | Predominant Pathway | IC50 (nM) |
| This compound | EGFR, HER2, VEGFRs | A431 (EGFR amplification) | EGFR Signaling | Highly Sensitive |
| BT-474 (HER2 amplification) | HER2 Signaling | 20 - 60[1] | ||
| HUVEC (VEGFR2 expression) | VEGFR Signaling | 25 - 50 (VEGFR family)[1] | ||
| Lapatinib | EGFR, HER2 | A431 | EGFR Signaling | ~100 - 210 |
| BT-474 | HER2 Signaling | 25 - 46 | ||
| Sorafenib | VEGFRs, PDGFR, Raf | HUVEC | VEGFR Signaling | Not specified |
| Sunitinib | VEGFRs, PDGFR, c-Kit | HUVEC | VEGFR Signaling | Not specified |
Visualizing Cellular Signaling and Experimental Design
To understand the mechanism of action and the experimental approach to validate target engagement, the following diagrams illustrate the key signaling pathways, the workflow for assessing protein phosphorylation, and the logic of the comparative analysis.
Caption: HER and VEGFR Signaling Pathways Targeted by this compound.
Caption: Experimental Workflow for Western Blot Analysis.
Caption: Logic Diagram for Comparative Validation of this compound.
Experimental Protocols
Cell Viability Assay (MTT/CCK-8)
This protocol determines the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
A431, BT-474, or HUVEC cells
-
Complete growth medium (DMEM or RPMI-1640 with 10% FBS)
-
This compound, Lapatinib, Sorafenib/Sunitinib (stock solutions in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 reagent
-
DMSO or Solubilization Buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound and comparator compounds in complete growth medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT/CCK-8 Addition:
-
For MTT: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight at 37°C in the dark.
-
For CCK-8: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.
-
-
Absorbance Measurement: Read the absorbance at 570 nm for MTT or 450 nm for CCK-8 using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Western Blot for Phosphorylation Analysis
This protocol assesses the inhibition of HER and VEGFR pathway signaling by measuring the phosphorylation status of key proteins.
Materials:
-
A431, BT-474, or HUVEC cells
-
Complete growth medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies:
-
Phospho-EGFR (Tyr1068)
-
Total EGFR
-
Phospho-HER2 (Tyr1221/1222)
-
Total HER2
-
Phospho-VEGFR2 (Tyr1175)
-
Total VEGFR2
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
-
Total p44/42 MAPK (Erk1/2)
-
β-actin or GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours, then treat with various concentrations of this compound for a specified time (e.g., 1-4 hours). For growth factor-dependent cell lines, stimulate with the appropriate ligand (e.g., EGF for A431, VEGF for HUVEC) for a short period before lysis.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.
References
Comparative Analysis of BMS-690154 and Sorafenib on VEGFR2
A detailed examination of the preclinical data reveals distinct profiles for BMS-690154 and sorafenib in their inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. This guide provides a comparative analysis of their performance, supported by experimental data, to inform researchers and drug development professionals.
Introduction to the Inhibitors
This compound is a potent, orally available inhibitor that targets multiple receptor tyrosine kinases. It is characterized as a pan-HER inhibitor, with strong activity against EGFR, HER2, and HER4, and also demonstrates significant inhibitory effects on VEGFR2. Its mechanism of action involves competing with ATP for the kinase domain of these receptors, thereby blocking downstream signaling pathways.
Sorafenib is a multi-kinase inhibitor approved for the treatment of several types of cancer. It targets the Raf/MEK/ERK signaling pathway by inhibiting Raf kinases (C-Raf, B-Raf) and also inhibits various receptor tyrosine kinases involved in angiogenesis and tumor progression, including VEGFR2, VEGFR3, and Platelet-Derived Growth Factor Receptor Beta (PDGFR-β).
Quantitative Comparison of Inhibitory Activity
The in vitro inhibitory activities of this compound and sorafenib against VEGFR2 have been evaluated in both enzymatic and cellular assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme or cellular activity by 50%, are summarized below.
| Compound | VEGFR2 Enzymatic Assay IC50 (nM) | VEGFR2 Cellular Phosphorylation Assay IC50 (nM) |
| This compound | 20 | 1.1 |
| Sorafenib | 90[1] | Not explicitly stated in direct comparison |
Experimental Protocols
VEGFR2 Enzymatic Assay
This assay quantifies the ability of a compound to inhibit the kinase activity of purified VEGFR2 enzyme in a cell-free system.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human VEGFR2 kinase domain is used as the enzyme source. A synthetic peptide substrate, such as Poly(Glu, Tyr) 4:1, is utilized.
-
Reaction Mixture: The kinase reaction is typically performed in a 96-well plate. The reaction buffer contains the VEGFR2 enzyme, the peptide substrate, ATP (at a concentration close to its Km for the enzyme), and MgCl2.
-
Inhibitor Addition: Test compounds (this compound or sorafenib) are serially diluted to various concentrations and added to the reaction wells.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. A common method is the use of an antibody that specifically recognizes the phosphorylated tyrosine residues on the substrate. This can be detected using various methods, such as ELISA with a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent or colorimetric substrate.
-
Data Analysis: The signal intensity is measured using a plate reader. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
VEGFR2 Cellular Phosphorylation Assay
This assay measures the ability of a compound to inhibit the phosphorylation of VEGFR2 within a cellular context, providing a more physiologically relevant assessment of inhibitor potency.
Methodology:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVEC-C), which endogenously express VEGFR2, are cultured to sub-confluency in appropriate growth media.
-
Serum Starvation: Prior to the assay, the cells are serum-starved for a period (e.g., 24 hours) to reduce basal receptor phosphorylation.
-
Inhibitor Treatment: The cells are pre-incubated with various concentrations of the test compounds (this compound or sorafenib) for a defined period (e.g., 1-2 hours).
-
VEGF Stimulation: The cells are then stimulated with a specific concentration of recombinant human VEGF (e.g., 50 ng/mL) for a short duration (e.g., 5-10 minutes) to induce VEGFR2 phosphorylation.
-
Cell Lysis: Following stimulation, the cells are washed and lysed to extract cellular proteins.
-
Quantification of Phospho-VEGFR2: The levels of phosphorylated VEGFR2 and total VEGFR2 in the cell lysates are determined using a sandwich ELISA. Wells are coated with a capture antibody for total VEGFR2. The cell lysate is added, followed by a detection antibody that specifically recognizes phosphorylated tyrosine residues on VEGFR2. The signal is then amplified and detected using a secondary antibody conjugated to HRP.
-
Data Analysis: The ratio of phosphorylated VEGFR2 to total VEGFR2 is calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition of VEGFR2 phosphorylation against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflow
To visualize the biological context and experimental procedures, the following diagrams are provided.
Caption: VEGFR2 Signaling Pathways.
Caption: Experimental Workflow for VEGFR2 Kinase Inhibitor Evaluation.
Summary of Findings
Based on the available preclinical data, this compound demonstrates more potent inhibition of VEGFR2 compared to sorafenib in both enzymatic and cellular assays. In a direct comparison within the same study, this compound was found to be approximately 4.5-fold more potent than sorafenib in inhibiting VEGFR2 kinase activity in a cell-free system. Furthermore, in a cellular context, this compound exhibited an IC50 of 1.1 nM for the inhibition of VEGFR2 phosphorylation, indicating very high potency in a more physiologically relevant setting.
This comparative analysis suggests that while both compounds are effective inhibitors of VEGFR2, this compound shows a superior inhibitory profile in preclinical in vitro models. These findings provide a valuable reference for researchers engaged in the study of angiogenesis and the development of novel anti-cancer therapeutics targeting the VEGFR2 pathway.
References
Head-to-Head Comparison: BMS-690514 Demonstrates Superior Potency over Erlotinib in EGFR-Mutant Lung Cancer Lines, Particularly in a T790M Resistance Model
For researchers and drug development professionals, a direct comparison of the tyrosine kinase inhibitors BMS-690514 and erlotinib reveals BMS-690514's enhanced efficacy in inhibiting the proliferation of non-small cell lung cancer (NSCLC) cell lines, most notably in a cell line harboring the erlotinib-resistant T790M EGFR mutation. BMS-690514, a pan-HER/VEGFR inhibitor, shows a tenfold lower IC50 value compared to erlotinib in the H1975 cell line, which expresses the T790M mutation. This suggests a potential therapeutic advantage for BMS-690514 in cases of acquired resistance to first-generation EGFR inhibitors.
BMS-690514 is a potent, reversible oral inhibitor of epidermal growth factor receptor (EGFR/HER-1), HER-2, HER-4, and vascular endothelial growth factor receptors (VEGFRs).[1] This dual-targeting mechanism offers the potential for broader anti-cancer activity by simultaneously inhibiting key pathways involved in tumor growth and angiogenesis. Erlotinib, a first-generation EGFR tyrosine kinase inhibitor, is an established treatment for NSCLC with activating EGFR mutations.[2] However, its efficacy is often limited by the development of resistance, frequently driven by the T790M mutation in the EGFR gene.
In Vitro Efficacy: A Clear Advantage for BMS-690514 in a Resistant Cell Line
A key preclinical study directly compared the antiproliferative effects of BMS-690514 and erlotinib across a panel of NSCLC cell lines with varying EGFR mutation statuses. The most striking difference was observed in the H1975 cell line, which harbors both an activating EGFR mutation (L858R) and the T790M resistance mutation. In this clinically relevant model of acquired resistance, BMS-690514 demonstrated significantly greater potency.
| Cell Line | EGFR Mutation Status | BMS-690514 IC50 | Erlotinib IC50 | Fold Difference |
| H1975 | L858R, T790M | ~1 µmol/L | ~10 µmol/L | 10x |
| H1650 | Exon 19 Deletion | Data not specified | Data not specified | - |
| H1299 | EGFR Wild-Type | Data not specified | Data not specified | - |
| A549 | EGFR Wild-Type | Data not specified | Data not specified | - |
Table 1: Comparative IC50 values of BMS-690514 and erlotinib in NSCLC cell lines. The data highlights the superior potency of BMS-690514 in the erlotinib-resistant H1975 cell line. Data extracted from a 72-hour cell proliferation assay.[3]
Mechanism of Action: Induction of Apoptosis via the Intrinsic Pathway
BMS-690514's superior anti-proliferative effect in the H1975 cell line is attributed to its ability to induce apoptosis. The study revealed that BMS-690514 treatment leads to a G1 cell cycle arrest and triggers the intrinsic (mitochondrial) pathway of apoptosis.[3] This is evidenced by the mitochondrial release of cytochrome c and the activation of caspases-2, -3, -7, and -9.[3] Notably, caspase-8, a key mediator of the extrinsic apoptotic pathway, was not activated.[3]
Transcriptome analysis following BMS-690514 treatment in H1975 cells showed an upregulation of pro-apoptotic factors like Bim and Puma, alongside a downregulation of the anti-apoptotic protein Mcl-1.[3] This molecular signature further supports the induction of apoptosis as a primary mechanism of action for BMS-690514 in this resistant setting.
In contrast, while erlotinib is known to induce apoptosis in sensitive EGFR-mutant cell lines, its efficacy is significantly diminished in the presence of the T790M mutation.[4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathways and a general workflow for comparing the in vitro efficacy of kinase inhibitors.
References
- 1. Phase I-IIa study of BMS-690514, an EGFR, HER-2 and -4 and VEGFR-1 to -3 oral tyrosine kinase inhibitor, in patients with advanced or metastatic solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Dual EGFR/VEGFR Inhibitor BMS-690514 Demonstrates Potent In Vivo Anti-Tumor Effects: A Comparative Analysis
For Immediate Release
PRINCETON, NJ – October 30, 2025 – Preclinical in vivo studies have demonstrated the significant anti-tumor efficacy of BMS-690514, a novel dual inhibitor of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) signaling pathways. In comparative analyses with other dual EGFR/VEGFR inhibitors, such as Vandetanib and Cabozantinib, BMS-690514 shows a promising profile for the treatment of solid tumors, particularly non-small cell lung cancer (NSCLC). This guide provides an objective comparison of the in vivo performance of these compounds, supported by experimental data and detailed methodologies.
BMS-690514 is an orally active, potent inhibitor of EGFR, HER2, HER4, and the VEGFR kinase families.[1] Its mechanism of action targets both tumor cell proliferation, driven by EGFR/HER signaling, and tumor angiogenesis, mediated by the VEGFR pathway. This dual inhibition offers a comprehensive approach to cancer therapy by simultaneously addressing tumor growth and its vascular supply.
Comparative In Vivo Efficacy
The anti-tumor activity of BMS-690514 and comparable agents has been evaluated in various xenograft models. The following tables summarize the key quantitative data from these preclinical studies, providing a direct comparison of their in vivo performance.
| Drug | Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| BMS-690514 | NSCLC Xenografts (including T790M mutant) | Oral administration | Significant inhibition of tumor growth | [2] |
| Vandetanib | Esophageal Cancer Xenograft (EAC#2) | 50 mg/kg/day, oral gavage | 52.7% reduction in tumor size | [3] |
| NSCLC Xenograft (PC-9/VanR, T790M) | Oral administration | Effective inhibition of tumor growth | [4] | |
| Anaplastic Thyroid Cancer Xenograft (8305C) | 25 mg/kg/day | Significant inhibition of tumor growth | ||
| Hepatoma Xenograft (HuH-7) | 75 mg/kg | Significant suppression of tumor volume | [5] | |
| Cabozantinib | Medullary Thyroid Cancer Xenograft (TT) | 3, 10, 30, 60 mg/kg, once daily oral | Dose-dependent tumor growth inhibition | [6] |
| Acute Myeloid Leukemia Xenograft (MV4-11, Molm-13) | 10 mg/kg, 5 days on/1 day off | Significant tumor growth inhibition | [7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following section outlines the experimental protocols for the key in vivo studies cited.
General Xenograft Model Protocol
A common methodology for establishing and evaluating the efficacy of anti-tumor agents in vivo involves the use of xenograft models in immunocompromised mice.
-
Cell Line Culture: Human cancer cell lines (e.g., NSCLC, esophageal, thyroid) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2).
-
Animal Models: Athymic nude or SCID mice are typically used as hosts for the tumor xenografts due to their compromised immune system, which prevents the rejection of human cells.
-
Tumor Implantation: Cultured cancer cells are harvested, resuspended in a suitable medium (e.g., PBS or Matrigel), and injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Once tumors become palpable, their growth is monitored regularly (e.g., twice or thrice weekly) by measuring the length and width of the tumor with calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Treatment Administration: When tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into control and treatment groups. The investigational drug (e.g., BMS-690514, Vandetanib, Cabozantinib) or vehicle is administered according to the specified dosing regimen (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition, assessed by comparing the tumor volumes in the treated groups to the control group. Body weight is also monitored as an indicator of toxicity.
-
Pharmacodynamic and Histological Analysis: At the end of the study, tumors may be excised for further analysis, including immunohistochemistry to assess biomarkers of drug activity (e.g., receptor phosphorylation, apoptosis, microvessel density).
Specific Protocols for Comparator Drugs
-
Vandetanib in Esophageal Cancer Xenografts: SCID mice with established EAC#2 xenografts were treated daily for 3 days with Vandetanib (50 mg/kg/day) administered by oral gavage.[3]
-
Cabozantinib in Medullary Thyroid Cancer Xenografts: Nude mice bearing TT tumors were administered Cabozantinib once daily via oral gavage at doses of 3, 10, 30, or 60 mg/kg for 21 days.[6] For in vivo studies, Cabozantinib can be formulated in sterile water with 10 mmol/L HCl.[6]
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and experimental processes, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Pharmacokinetic-Directed Dosing of Vandetanib and Docetaxel in a Mouse Model of Human Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Synergistic Potential of Dual HER and VEGFR Inhibition: A Comparative Guide for Researchers
Disclaimer: As of late 2025, specific preclinical and clinical data on the synergistic combinations of BMS-690154 with other targeted therapies are not extensively available in the public domain. This guide, therefore, provides a comprehensive overview of the scientific rationale and expected synergistic effects of combining pan-HER and VEGFR2 inhibition, drawing upon data from representative molecules in these drug classes. The experimental data and protocols presented herein are derived from studies on analogous compounds and should be considered illustrative for the class of dual HER/VEGFR2 inhibitors.
Introduction
The landscape of cancer therapy is increasingly shifting towards combination strategies to overcome resistance and enhance therapeutic efficacy. Dual-target inhibitors, such as those targeting both the Human Epidermal Growth Factor Receptor (HER) family and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), represent a promising approach to simultaneously attack tumor cell proliferation and angiogenesis. This compound is identified as a pan-HER/VEGFR2 receptor tyrosine kinase inhibitor. This guide explores the synergistic potential of this class of inhibitors with other targeted therapies, providing researchers with comparative data, detailed experimental protocols, and visual representations of the underlying biological pathways.
Rationale for Combination Therapy
The HER family of receptor tyrosine kinases (EGFR/HER1, HER2, HER3, HER4) are critical drivers of cell proliferation, survival, and differentiation. Their dysregulation is a hallmark of many cancers. Similarly, the VEGFR2 pathway is a principal mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.
The rationale for combining the inhibition of these two pathways is compelling:
-
Complementary Mechanisms: Directly inhibiting tumor cell growth (via HER inhibition) while simultaneously cutting off the tumor's blood supply (via VEGFR2 inhibition) can lead to a more potent anti-tumor response.
-
Overcoming Resistance: Tumors can develop resistance to single-agent therapies. For instance, resistance to HER inhibitors can emerge through the upregulation of pro-angiogenic pathways. Co-targeting VEGFR2 can potentially circumvent this escape mechanism.
-
Signaling Crosstalk: There is significant crosstalk between the HER and VEGFR signaling pathways. For example, HER2 overexpression can lead to increased production of VEGF. A dual inhibitor can block this feed-forward loop.
Synergistic Combinations with Other Targeted Therapies
Preclinical studies on pan-HER and VEGFR2 inhibitors have demonstrated synergistic or additive effects when combined with various other targeted agents.
Combination with c-Met Inhibitors
Amplification of the c-Met proto-oncogene is a known mechanism of resistance to EGFR inhibitors.[1] The combination of a dual HER/VEGFR2 inhibitor with a c-Met inhibitor is therefore a rational strategy to overcome this resistance.
Table 1: Synergistic Growth Inhibition with Combined HER and c-Met Inhibition in Non-Small Cell Lung Cancer (NSCLC) Cells
| Treatment Group | Concentration | % Growth Inhibition (Single Agent) | % Growth Inhibition (Combination) |
| EGFR Inhibitor (Tyrphostin AG1478) | 0.5 µM | 21% | 65% |
| c-Met Inhibitor (SU11274) | 2.0 µM | 25% |
Data adapted from a study on the synergistic effects of EGFR and c-Met inhibitors.[2][3]
Combination with Src Inhibitors
Src is a non-receptor tyrosine kinase that plays a role in signaling downstream of both HER and VEGFR pathways. Its inhibition can lead to synergistic effects. Studies have shown that combining HER-family inhibitors with the Src inhibitor dasatinib can result in synergistic growth inhibition in breast cancer cell lines that are resistant to HER2-targeted agents.[4]
Table 2: Synergistic Effects of HER and Src Inhibition in HER2-Resistant Breast Cancer Cells (MDA-MB-453)
| Combination | Combination Index (CI) Value* | Interpretation |
| Afatinib (pan-HER inhibitor) + Dasatinib (Src inhibitor) | < 1 | Synergism |
| Neratinib (pan-HER inhibitor) + Dasatinib (Src inhibitor) | < 1 | Synergism |
*A Combination Index (CI) value < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. Data conceptualized from findings indicating Src as a mediator of resistance to HER2-targeting agents.[4]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of drug combinations on cell proliferation.
-
Cell Seeding: Plate cancer cells (e.g., A549, H1838 for NSCLC) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of the single agents and their combinations at a fixed ratio for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated controls. Use software like CompuSyn to calculate Combination Index (CI) values to determine synergy.
Apoptosis Analysis (FACS with Propidium Iodide)
This method quantifies the percentage of apoptotic cells following drug treatment.
-
Cell Treatment: Treat cells with the drugs of interest, alone and in combination, for a specified period (e.g., 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Fixation: Fix the cells in 70% ethanol on ice for at least 30 minutes.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
FACS Analysis: Analyze the cells using a flow cytometer. The sub-G1 peak in the DNA histogram represents the apoptotic cell population.
-
Data Quantification: Quantify the percentage of cells in the sub-G1 phase to determine the level of apoptosis.
Western Blotting for Signaling Pathway Analysis
This technique is used to assess the phosphorylation status of key proteins in the HER and VEGFR signaling pathways.
-
Protein Extraction: Treat cells with the inhibitors for a short period (e.g., 2-6 hours), then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-EGFR, EGFR, p-Akt, Akt, p-ERK, ERK).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflow Diagrams
Caption: Dual inhibition of HER and VEGFR2 pathways by a pan-HER/VEGFR2 inhibitor.
References
- 1. The Potential of panHER Inhibition in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific Blockade of VEGF and HER2 Pathways Results in Greater Growth Inhibition of Breast Cancer Xenografts that Overexpress HER2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of irreversible pan-HER tyrosine kinase inhibitors in the treatment of HER2-Positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic effects of various Her inhibitors in combination with IGF-1R, C-MET and Src targeting agents in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking BMS-690154: A Comparative Guide Against Next-Generation Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pan-HER/VEGFR tyrosine kinase inhibitor (TKI) BMS-690154 against a panel of next-generation TKIs targeting key oncogenic pathways. We present available preclinical data to benchmark its performance against selective and multi-targeted agents for EGFR, HER2, and VEGFR. All quantitative data is summarized in comparative tables, and detailed experimental methodologies for key assays are provided.
Executive Summary
This compound is a potent, orally active, reversible inhibitor of EGFR (HER1), HER2, HER4, and VEGFRs (1-3).[1] This dual targeting of both tumor cell proliferation via the HER pathway and tumor angiogenesis via the VEGFR pathway presents a compelling therapeutic strategy. This guide evaluates the preclinical efficacy of this compound in relation to next-generation TKIs such as osimertinib and afatinib (EGFR), lapatinib and neratinib (HER2), and sunitinib and sorafenib (VEGFR).
Data Presentation
Table 1: Comparative Kinase Inhibition (IC50, nM)
| Kinase Target | This compound | Osimertinib | Afatinib | Lapatinib | Neratinib | Sunitinib | Sorafenib |
| EGFR | 5[2] | - | - | - | - | - | - |
| HER2 | 20[2] | - | - | - | - | - | - |
| HER4 | 60[2] | - | - | - | - | - | - |
| VEGFR1 | 25-50[2] | - | - | - | - | - | - |
| VEGFR2 | 25-50[2] | - | - | - | - | - | - |
| VEGFR3 | 25-50[2] | - | - | - | - | - | - |
Disclaimer: The IC50 values presented in this table are compiled from various sources and were not determined in head-to-head comparative studies under identical experimental conditions. Therefore, direct cross-compound comparisons should be interpreted with caution.
Table 2: Comparative Anti-proliferative Activity in Cancer Cell Lines (IC50, nM)
| Cell Line | Cancer Type | Key Mutations | This compound | Osimertinib | Afatinib | Lapatinib | Neratinib |
| HCC4006 | NSCLC | EGFR exon 19 del | 2-35[2] | - | - | - | - |
| HCC827 | NSCLC | EGFR exon 19 del | 2-35[2] | - | - | - | - |
| PC9 | NSCLC | EGFR exon 19 del | 2-35[2] | - | - | - | - |
| DiFi | Colorectal | EGFR amplification | Highly Sensitive[2] | - | - | - | - |
| NCI-H2073 | NSCLC | EGFR amplification | Highly Sensitive[2] | - | - | - | - |
| A431 | Epidermoid | EGFR amplification | Highly Sensitive[2] | - | - | - | - |
| N87 | Gastric | HER2 amplification | 20-60[2] | - | - | - | - |
| SNU-216 | Gastric | HER2 amplification | 20-60[2] | - | - | - | - |
| AU565 | Breast | HER2 amplification | 20-60[2] | - | - | - | - |
| BT474 | Breast | HER2 amplification | 20-60[2] | - | - | - | - |
| KPL4 | Breast | HER2 amplification | 20-60[2] | - | - | - | - |
| HCC202 | NSCLC | HER2 amplification | 20-60[2] | - | - | - | - |
Disclaimer: The anti-proliferative data for this compound is presented as a range or qualitative assessment as reported in the source. Direct quantitative comparison with other TKIs requires head-to-head studies.
Signaling Pathway Inhibition
This compound simultaneously targets the HER and VEGFR signaling pathways. The diagram below illustrates the key components of these pathways and the points of inhibition by this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are representative of standard assays used to evaluate the in vitro efficacy of tyrosine kinase inhibitors.
In Vitro Kinase Inhibition Assay (Generic Protocol)
This assay determines the concentration of an inhibitor required to block 50% of the activity of a specific kinase (IC50).
Methodology:
-
Reagents: Recombinant human EGFR, HER2, and VEGFR kinases, appropriate peptide substrates, ATP, and kinase assay buffer.
-
Procedure:
-
Kinase reactions are performed in a 96- or 384-well plate format.
-
The test compound (e.g., this compound) is serially diluted to a range of concentrations.
-
The kinase and its specific peptide substrate are incubated with the test compound for a defined period.
-
The kinase reaction is initiated by the addition of ATP.
-
After incubation, the amount of phosphorylated substrate is quantified. This can be done using various methods, including radiometric assays (³²P-ATP incorporation) or non-radiometric methods like fluorescence/luminescence-based assays that detect ADP production (e.g., Kinase-Glo®).
-
The results are plotted as the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
-
Cell Proliferation Assay (Generic Protocol)
This assay measures the effect of a compound on the proliferation and viability of cancer cell lines.
Methodology:
-
Cell Lines: Human cancer cell lines with known EGFR, HER2, or VEGFR pathway activation are used.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach.
-
The cells are then treated with a range of concentrations of the test compounds.
-
After a defined incubation period (typically 72 hours), cell viability is assessed.
-
Commonly used methods include the MTT assay, which measures mitochondrial reductase activity, or ATP-based assays (e.g., CellTiter-Glo®), which quantify the amount of ATP present in viable cells.
-
The signal (absorbance or luminescence) is proportional to the number of viable cells.
-
The IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, is calculated from the dose-response curve.
-
In Vivo Tumor Xenograft Studies (Generic Protocol)
These studies evaluate the anti-tumor efficacy of a compound in a living organism.
Methodology:
-
Animal Models: Immunocompromised mice (e.g., nude or SCID) are used to prevent rejection of human tumor cells.
-
Procedure:
-
Human cancer cells are injected subcutaneously into the flanks of the mice.
-
Once tumors reach a specified volume, the mice are randomized into different treatment groups.
-
The test compound is administered orally at various doses and schedules.
-
Tumor size is measured regularly with calipers, and tumor volume is calculated.
-
The body weight of the mice is also monitored as an indicator of toxicity.
-
At the end of the study, the anti-tumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.
-
Conclusion
This compound demonstrates potent inhibitory activity against EGFR, HER2, and VEGFR kinases, as well as anti-proliferative effects in various cancer cell lines.[2] Its broad-spectrum activity offers a potential advantage in tumors where both HER and VEGFR pathways are implicated in growth and survival. However, a definitive benchmarking against next-generation TKIs is challenging due to the lack of direct comparative preclinical studies. The data presented in this guide, compiled from available literature, provides a foundation for understanding the preclinical profile of this compound. Further head-to-head studies are warranted to more precisely position this compound within the evolving landscape of targeted cancer therapies.
References
Safety Operating Guide
Proper Disposal Procedures for BMS-690154: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for BMS-690154 could not be located. The following information provides general guidelines for the disposal of laboratory chemical waste and should be adapted in accordance with institutional policies and regulations. Always consult with your institution's Environmental Health and Safety (EHS) department for specific procedures.
The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. For investigational compounds like this compound, where a specific Safety Data Sheet (SDS) may not be readily available, a cautious and systematic approach based on general principles of hazardous waste management is essential. This guide provides essential safety and logistical information to researchers, scientists, and drug development professionals for managing and disposing of chemical waste in the absence of compound-specific data.
General Principles of Chemical Waste Disposal
When specific disposal instructions are unavailable, laboratory personnel must handle the chemical waste as hazardous. The following table summarizes key considerations for the segregation and initial handling of chemical waste.
| Waste Category | Handling and Segregation Guidelines | Rationale |
| Halogenated Solvents | Collect in a designated, properly labeled, sealed, and compatible container. | Prevents reaction with other waste streams and facilitates proper disposal, often through incineration. |
| Non-Halogenated Solvents | Collect separately from halogenated solvents in a designated, labeled, and sealed container. | Avoids mixing of incompatible waste types and allows for appropriate disposal or recycling methods. |
| Aqueous Waste (Acids/Bases) | Collect in a designated, compatible container. Neutralize dilute acids and bases only if permitted by institutional policy and the resulting solution is non-hazardous. Concentrated acids and bases should be collected separately.[1] | Prevents corrosive damage to plumbing and violent reactions. Separate collection of concentrated solutions is crucial for safe handling. |
| Solid Chemical Waste | Collect in a designated, labeled, and sealed container. This includes contaminated personal protective equipment (PPE), weigh boats, and filter paper. | Prevents the release of chemical dust and contamination of regular trash. |
| Sharps Waste | Dispose of chemically contaminated needles, syringes, and blades in a designated, puncture-resistant sharps container.[1] | Protects personnel from physical injury and chemical exposure. |
Procedural Guidance for Chemical Waste Disposal
The following step-by-step process outlines a general workflow for the safe disposal of laboratory chemical waste.
-
Waste Identification and Characterization: In the absence of an SDS, treat the waste as hazardous. If possible, identify the primary constituents and any potential hazards (e.g., flammable, corrosive, reactive, toxic).
-
Container Selection: Choose a container that is chemically compatible with the waste. Plastic is often preferred for its durability.[2] The container must have a secure, leak-proof lid.
-
Labeling: All waste containers must be clearly labeled.[2][3] The label should include:
-
The words "Hazardous Waste"
-
The full chemical names of all components (no abbreviations or formulas)
-
The approximate percentage of each component
-
The date the waste was first added to the container
-
The name of the principal investigator or laboratory contact
-
-
Waste Accumulation: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[2] This area should be under the control of the laboratory personnel.
-
Requesting Disposal: Once a waste container is full or has been in accumulation for the maximum allowable time per institutional policy (e.g., six months), submit a request for pickup to your institution's EHS department.[1][3] Do not dispose of hazardous chemical waste down the drain or in the regular trash.[3][5]
Disposal Workflow Diagram
The following diagram illustrates the general logical workflow for the disposal of laboratory chemical waste.
Caption: General workflow for laboratory chemical waste disposal.
By adhering to these general guidelines and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of chemical waste, even when specific information for a compound like this compound is not available. This proactive approach to waste management is fundamental to maintaining a safe research environment.
References
- 1. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
Essential Safety and Logistical Guide for Handling BMS-690154
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, operation, and disposal of the pan-HER/VEGFR2 receptor tyrosine kinase inhibitor, BMS-690154.
This document provides critical, immediate safety and logistical information for laboratory personnel working with this compound. Adherence to these procedural guidelines is essential for ensuring personal safety and maintaining a secure research environment.
Personal Protective Equipment (PPE)
Due to its nature as a potent kinase inhibitor, this compound should be handled with the same precautions as other hazardous drugs. The following table summarizes the required personal protective equipment.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Double Gloves | Wear two pairs of chemotherapy-rated, powder-free nitrile gloves. Change the outer glove immediately upon contamination and both pairs regularly (e.g., every 30-60 minutes). |
| Body Protection | Disposable Gown | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required. Gowns should be changed every two to three hours or immediately after a spill. |
| Eye and Face Protection | Safety Goggles and Face Shield | Use safety goggles to protect against splashes. A full face shield should be worn in situations with a higher risk of splashing, such as during reconstitution or spill cleanup. |
| Respiratory Protection | N95 Respirator or Higher | An N95 or higher-rated respirator is necessary when handling the powdered form of the compound to prevent inhalation of aerosolized particles. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Reconstitution:
-
All manipulations involving solid or concentrated this compound should be performed within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
-
Before handling, ensure all necessary PPE is correctly donned.
-
Use a dedicated set of calibrated pipettes and other equipment for handling this compound to prevent cross-contamination.
-
When reconstituting the compound, add the solvent slowly to the vial to avoid splashing.
2. Experimental Use:
-
Clearly label all solutions containing this compound with the compound name, concentration, date, and a hazard symbol.
-
Transport containers with this compound in a secondary, shatter-proof container.
-
After use, decontaminate all work surfaces with an appropriate cleaning agent.
3. Spill Management:
-
In the event of a spill, immediately alert others in the vicinity.
-
Evacuate the area if the spill is large or involves a volatile solvent.
-
For small spills, use a chemotherapy spill kit to absorb and contain the material.
-
Wear full PPE, including double gloves, a gown, eye protection, and a respirator during cleanup.
-
Collect all contaminated materials in a designated hazardous waste container.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled as cytotoxic waste.
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of in its original container or a clearly labeled, sealed hazardous waste container. Do not mix with other chemical waste. |
| Contaminated Labware (e.g., pipette tips, vials) | Place in a designated, puncture-resistant cytotoxic waste container. |
| Contaminated PPE | Carefully remove and place in a labeled, sealed bag for cytotoxic waste. |
| Liquid Waste | Collect in a clearly labeled, sealed, and leak-proof container designated for cytotoxic liquid waste. |
All cytotoxic waste must be segregated from general and other chemical waste streams and disposed of through an approved hazardous waste management service.
Signaling Pathway Inhibition by this compound
This compound is a pan-inhibitor of the HER (Human Epidermal Growth Factor Receptor) family of receptor tyrosine kinases and the VEGFR2 (Vascular Endothelial Growth Factor Receptor 2). Inhibition of these pathways disrupts downstream signaling cascades that are crucial for cell proliferation, survival, and angiogenesis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
